molecular formula C7H10 B7770645 Cyclopentylacetylene CAS No. 54140-30-6

Cyclopentylacetylene

Cat. No.: B7770645
CAS No.: 54140-30-6
M. Wt: 94.15 g/mol
InChI Key: TXVJSWLZYQMWPC-UHFFFAOYSA-N
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Description

Cyclopentylacetylene is a useful research compound. Its molecular formula is C7H10 and its molecular weight is 94.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethynylcyclopentane
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InChI

InChI=1S/C7H10/c1-2-7-5-3-4-6-7/h1,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVJSWLZYQMWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074726
Record name Cyclopentane, ethynyl-
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Molecular Weight

94.15 g/mol
Source PubChem
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CAS No.

930-51-8, 54140-30-6
Record name Cyclopentylacetylene
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Record name Cyclopentyl acetylene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentane, ethynyl-
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Record name Cyclopentylacetylene
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Synthesis Methodologies of Cyclopentylacetylene

Classical Synthetic Routes

Classical methods for synthesizing alkynes often involve elimination reactions or the reaction of organometallic reagents with sources of the ethynyl (B1212043) group.

One of the foundational methods for alkyne synthesis is the dehydrohalogenation of vicinal or geminal dihalides. In the context of cyclopentylacetylene (B1345640), this would involve the elimination of two molecules of hydrogen halide from a dihalogenated cyclopentane (B165970) derivative using a strong base. While a common strategy for alkyne formation, specific examples directly pertaining to this compound synthesis via this route are less commonly detailed in readily available literature compared to more modern methods. The general principle involves treating a 1,1- or 1,2-dihalocyclopentylethane with a potent base like sodium amide or potassium tert-butoxide to induce a double elimination, yielding the desired alkyne.

A frequently cited method for the synthesis of this compound involves the reaction of a Grignard reagent, specifically cyclopentylmagnesium bromide, with acetylene (B1199291). ontosight.ai This reaction is a classic example of carbon-carbon bond formation. The Grignard reagent is typically prepared by reacting cyclopentyl bromide with magnesium metal in an ether-based solvent. mit.edu This organometallic species then reacts with acetylene, often bubbled through the reaction mixture, to form the magnesium salt of this compound. Subsequent quenching with an acid yields the final product. The reaction mechanism involves the nucleophilic attack of the cyclopentyl group from the Grignard reagent onto one of the acetylenic carbons.

Table 1: Key Reagents in the Grignard Synthesis of this compound

ReagentRole
Cyclopentyl BromideStarting material for the Grignard reagent
MagnesiumMetal for Grignard reagent formation
AcetyleneSource of the ethynyl group
Ether (e.g., THF)Solvent
Acid (e.g., H₃O⁺)Quenching agent

Transition-Metal-Mediated Coupling Reactions

Modern organic synthesis heavily relies on transition-metal catalysis for the efficient and selective formation of carbon-carbon bonds. The Sonogashira coupling is a prime example of such a reaction and is widely used for the synthesis of aryl and vinyl alkynes. wikipedia.org

The Sonogashira reaction is a powerful tool for the synthesis of alkynes, including this compound. wikipedia.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org In the synthesis of this compound, this would involve coupling this compound itself with an appropriate partner or, more commonly, coupling a cyclopentyl-containing halide or triflate with a source of the acetylene unit. Research has demonstrated the successful coupling of this compound with various aryl halides. researchgate.net

The general catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium(0) catalyst undergoes oxidative addition with the halide, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I), and base), and finally, reductive elimination to yield the product and regenerate the palladium(0) catalyst. wikipedia.org

The choice of ligand coordinated to the palladium center plays a crucial role in the efficiency and selectivity of the Sonogashira coupling. Phosphine (B1218219) ligands are commonly employed. libretexts.org

Electron-rich and Bulky Ligands: The use of electron-rich and sterically demanding phosphine ligands can enhance the rate of the reaction. libretexts.orgresearchgate.net For instance, ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) have been shown to be effective. researchgate.net The steric bulk can promote the formation of the active monoligated palladium species, while the electron-donating nature increases the electron density on the palladium, facilitating the oxidative addition step. libretexts.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as effective alternatives to phosphine ligands in Sonogashira couplings due to their strong σ-donating properties, which can lead to more stable and active catalysts. libretexts.org

Ligandless and Copper-Free Conditions: To address the environmental concerns associated with copper and the potential for alkyne homocoupling (Glaser coupling), copper-free Sonogashira reactions have been developed. google.com In some cases, these reactions can also be performed without the addition of phosphine ligands, using a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. google.com

Table 2: Influence of Ligand Type on Sonogashira Coupling

Ligand TypeGeneral Effect on Reaction
TriphenylphosphineCommonly used, but can require higher catalyst loading.
Bulky, Electron-Rich PhosphinesCan increase reaction rates and efficiency. libretexts.orgresearchgate.net
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, can form highly active and stable catalysts. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

Influence of Catalyst Concentration and Reaction Time

The concentration of the catalyst and the reaction time are critical parameters that must be optimized to achieve high yields and minimize side reactions.

Catalyst Concentration: Generally, lower catalyst loadings are desirable for economic and environmental reasons. Research has shown that for certain substrates, catalyst concentrations can be significantly reduced. kaust.edu.sa For example, in some Sonogashira couplings, catalyst loadings as low as 0.025 mol% have been successfully employed for reactive substrates. kaust.edu.sa However, increasing the catalyst concentration does not always lead to a proportional increase in product yield. scielo.br

Reaction Time: The optimal reaction time depends on various factors, including the reactivity of the substrates, the catalyst system, and the reaction temperature. In some instances, reactions can be completed within hours, while others may require longer periods to reach completion. sci-hub.se Monitoring the reaction progress is crucial to determine the point of maximum conversion and to avoid potential degradation of the product with prolonged reaction times.

Copper-Free Sonogashira Procedures

The Sonogashira cross-coupling reaction is a fundamental method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org Traditionally, this reaction is catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgnih.gov However, the use of copper can lead to the formation of undesirable alkyne homocoupling byproducts and can complicate the purification of the final product. organic-chemistry.org Consequently, significant research has been dedicated to developing copper-free Sonogashira coupling procedures.

In copper-free variants, the mechanism involves two interconnected palladium catalytic cycles. wikipedia.org The process begins with the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) complex. wikipedia.orglibretexts.org Simultaneously, a second palladium catalyst activates the terminal alkyne. organic-chemistry.org A key step is the Pd-Pd transmetalation, which brings both the aryl group and the alkynyl group onto the same palladium center, followed by reductive elimination to yield the disubstituted alkyne product and regenerate the Pd(0) catalyst. wikipedia.orgorganic-chemistry.org These reactions are often performed under mild conditions, at room temperature, and can utilize a variety of palladium catalysts and bases. wikipedia.orgorganic-chemistry.org

Recent advancements have focused on designing highly efficient palladium catalyst systems that can operate without copper. For instance, a dual-palladium system, where one catalyst is tailored for oxidative addition and the other for alkyne activation, has been shown to be effective at low palladium loadings. organic-chemistry.org The use of bulky, electron-rich phosphine ligands can also enhance the efficiency of copper-free Sonogashira couplings. libretexts.org These methods offer a cleaner and more efficient alternative for synthesizing compounds like this compound, which is particularly beneficial in pharmaceutical manufacturing where purity is paramount. organic-chemistry.org

Alkyne Metathesis

Alkyne metathesis is an organic reaction that involves the redistribution of alkyne chemical bonds, catalyzed by metal-alkylidyne complexes. wikipedia.org This process is analogous to the more widely known olefin metathesis. The reaction can be used to scramble the substituents of an unsymmetrical alkyne, equilibrating it with its two symmetrical derivatives. wikipedia.org

The first effective homogeneous catalyst for alkyne metathesis, reported in 1974, was a molybdenum hexacarbonyl and resorcinol (B1680541) system. wikipedia.org The mechanism proposed involves a metal carbyne and a metallacyclobutadiene intermediate. wikipedia.org Modern catalysts, such as certain molybdenum and tungsten alkylidyne complexes, are highly effective and exhibit good functional group tolerance. wikipedia.orgmpg.de

Ring-closing alkyne metathesis (RCAM) is a particularly useful variation for synthesizing cyclic compounds. A significant driving force for this reaction is the formation and expulsion of small, volatile molecules like acetylene. wikipedia.org While direct synthesis of this compound itself via metathesis is not the primary application, the principles of alkyne metathesis are fundamental in synthetic strategies involving the formation and transformation of alkyne-containing molecules. For instance, a di-alkyne could undergo ring-closing metathesis to form a cyclic alkyne, which could then be further functionalized. wikipedia.org The versatility of alkyne metathesis makes it a valuable tool in the synthesis of complex molecules, including natural products. uwindsor.ca

Flow Chemistry Approaches for this compound Synthesis

Flow chemistry, or continuous flow processing, performs chemical reactions in a continuously flowing stream rather than in a static batch reactor. mdpi.com This technology offers significant advantages, including enhanced control over reaction parameters like temperature and pressure, improved safety, and greater scalability and efficiency. mdpi.comsymeres.com

Comparison with Batch Synthesis Methods

Traditional batch synthesis, the conventional method in many laboratories, involves combining all reactants in a single vessel and allowing the reaction to proceed for a set time. labmanager.comasynt.com While flexible for exploratory work, batch processes often face challenges with scalability, where reaction conditions optimized on a small scale may not translate effectively to larger production. labmanager.com Heat and mass transfer can become limiting in large vessels. labmanager.com

In contrast, flow chemistry provides superior control over these parameters. asynt.com The high surface-area-to-volume ratio in flow reactors allows for more efficient heat exchange, and precise control over residence time enables the optimization of reactions involving unstable intermediates. beilstein-journals.orgmit.edu For reactions involving this compound, this can lead to higher yields and purities. While batch methods might require hours for a reaction to complete, the same transformation in a flow system can often be achieved in minutes. mdpi.com However, it should be noted that some reactions, particularly those that form solid products, may not be suitable for flow chemistry. syrris.jp

Table 1: Comparison of Batch vs. Flow Synthesis
ParameterBatch SynthesisFlow Chemistry
Process ControlFlexible, allows for mid-reaction adjustments. labmanager.comPrecise control over temperature, pressure, and residence time. asynt.com
ScalabilityChallenging; issues with heat/mass transfer at larger scales. labmanager.comSeamless; increase production by increasing flow rate or parallelizing reactors. labmanager.com
SafetyHigher risk with large volumes of hazardous materials. kilolabs.comEnhanced safety due to small reaction volumes at any given time. mdpi.commit.edu
EfficiencyLonger reaction times (hours). mdpi.comSignificantly reduced reaction times (minutes). mdpi.com

Optimization of Reaction Rates and Residence Times

A key advantage of flow chemistry is the ability to precisely control reaction rates and residence times. d-nb.info The residence time, which is the time the reaction mixture spends in the reactor, is determined by the reactor volume and the flow rate of the reagents. beilstein-journals.org By adjusting the flow rate, chemists can finely tune the reaction time to maximize the yield of the desired product while minimizing the formation of byproducts. d-nb.info

For example, in reactions involving this compound, certain derivatives might decrease the reaction rate, necessitating longer residence times to achieve high conversion. mdpi.com In a study involving the synthesis of pyrazole (B372694) derivatives, the use of this compound required residence times of 10–15 minutes, compared to 5 minutes for other alkynes, to achieve comparable yields. mdpi.com This level of optimization is difficult to achieve in batch reactors but is straightforward in a flow system. Real-time analysis can be integrated into flow setups to monitor the reaction progress and facilitate rapid optimization. d-nb.info

Scalability and Efficiency Enhancements

Flow chemistry offers significant advantages in terms of scalability and efficiency. aurigeneservices.com Scaling up a reaction in a flow system is often as simple as running the system for a longer period or by "numbering-up" – running multiple reactors in parallel. mit.edu This avoids the re-optimization of reaction conditions that is often necessary when scaling up batch processes. labmanager.com

The efficiency of flow systems is enhanced by superior heat and mass transfer, which can lead to faster reaction rates and higher yields. mit.edubeilstein-journals.org The small footprint of flow reactors compared to batch reactors of equivalent output capacity is another advantage, requiring less laboratory or plant space. kilolabs.com Furthermore, the automation of flow systems can reduce manual labor and improve the consistency and reproducibility of the synthesis. wuxiapptec.comcam.ac.uk These factors make flow chemistry a highly efficient and scalable method for the production of this compound and its derivatives, particularly in industrial settings.

Stereoselective Synthesis Approaches

Stereoselective synthesis refers to a chemical reaction or sequence of reactions that preferentially results in the formation of one stereoisomer over others. iupac.org This is of critical importance in medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry.

While the synthesis of this compound itself does not inherently involve the creation of new stereocenters, the cyclopentyl moiety can be part of a larger, chiral molecule. The stereoselective synthesis of substituted cyclopentane rings is a significant challenge in organic chemistry. nih.gov Methods to achieve this include domino reactions initiated by rhodium carbenes, which can create multiple stereogenic centers with high diastereoselectivity and enantioselectivity. nih.gov

In the context of reactions involving this compound, stereoselectivity can be crucial. For instance, in the synthesis of prostaglandins, which often contain a cyclopentane ring, the stereochemistry of the substituents is vital for their biological function. uwindsor.ca While specific examples of stereoselective synthesis directly targeting a chiral derivative of this compound are not detailed in the provided context, the principles of asymmetric synthesis would be applied to control the stereochemistry of any chiral centers introduced into the molecule during its synthesis or subsequent functionalization. nih.gov

Reaction Mechanisms of Cyclopentylacetylene

Fundamental Principles of Alkyne Reactivity

The triple bond of an alkyne, composed of one sigma (σ) bond and two pi (π) bonds, is a region of high electron density, making it susceptible to attack by electrophiles. utdallas.edu The π electrons are the source of the alkyne's nucleophilicity and basicity. utdallas.edu

Electrophilic Additions

In an electrophilic addition reaction, an electrophile attacks the electron-rich π system of the alkyne. This type of reaction typically proceeds in a stepwise manner, involving the formation of a carbocation intermediate. utdallas.edusavemyexams.com

A classic example is the addition of hydrogen halides, such as hydrogen bromide (HBr), across the triple bond. chegg.com The reaction is initiated by the attack of the alkyne's π electrons on the electrophilic hydrogen atom of HBr. savemyexams.com This leads to the formation of a vinylic carbocation intermediate and a bromide ion. The subsequent attack of the bromide nucleophile on the carbocation yields the final product. savemyexams.com The regioselectivity of this addition generally follows Markovnikov's rule, which states that the proton adds to the carbon atom of the triple bond that already bears the greater number of hydrogen atoms. utdallas.edu In the case of cyclopentylacetylene (B1345640), the initial addition of HBr would yield 1-bromo-1-cyclopentylethylene as the major product, resulting from the more stable carbocation where the positive charge is on the carbon atom adjacent to the cyclopentyl group.

A combination of fluorobenziodoxole (FBX) and BF₃·OEt₂ can promote a regio- and stereoselective difunctionalization of alkynes. The proposed mechanism involves the electrophilic activation of the alkyne by a cationic iodine(III) species, which then triggers the nucleophilic addition of an ethereal oxygen. This reaction yields trans-β-alkoxyvinylbenziodoxoles, which are versatile synthetic intermediates.

Electrophilic Addition to this compound
Reaction Addition of Hydrogen Bromide (HBr)
Mechanism Steps 1. The alkyne's π bond attacks the electrophilic H in HBr. 2. Formation of the most stable vinylic carbocation intermediate (Markovnikov's rule). utdallas.edu 3. The bromide ion (Br⁻) attacks the carbocation. savemyexams.com
Predicted Major Product 1-Bromo-1-cyclopentylethylene

Nucleophilic Additions

The triple bond in this compound can also react with nucleophiles. smolecule.comsmolecule.com In these reactions, a nucleophile attacks one of the sp-hybridized carbon atoms of the alkyne. This process is particularly important for the synthesis of more complex organic molecules. smolecule.com The reaction is often facilitated by a catalyst or occurs under basic conditions, which can deprotonate the terminal alkyne to form a highly nucleophilic acetylide anion. However, direct nucleophilic attack on the triple bond can also occur, especially with strong nucleophiles, leading to the formation of a carbanionic intermediate that is subsequently protonated.

Radical Reactions

Radical reactions involving alkynes proceed through a chain mechanism consisting of initiation, propagation, and termination steps. libretexts.org

Initiation: This phase involves the formation of a radical species, often through homolytic cleavage of a weak bond using heat or light. libretexts.org

Propagation: A radical adds to one of the sp-hybridized carbons of the alkyne's triple bond. This addition forms a new, more stable vinylic radical. This vinylic radical can then react with another molecule to propagate the chain. nptel.ac.in For instance, a bromine radical (Br•) could add to this compound to form a bromo-cyclopentyl-ethenyl radical.

Termination: The reaction chain concludes when two radical species combine to form a stable, non-radical product. libretexts.org

The abstraction of the acetylenic hydrogen from this compound by a radical is also a possible reaction pathway, leading to a cyclopentylacetylide radical. The selectivity of radical reactions is influenced by the stability of the radical intermediates formed. nptel.ac.in

Mechanisms in Transition-Metal-Catalyzed Reactions

This compound is a valuable substrate in transition-metal-catalyzed reactions, particularly those mediated by palladium. smolecule.com These reactions provide efficient pathways for constructing complex molecular architectures. smolecule.com

Palladium-Catalyzed Cyclotrimerization of Alkynes

The cyclotrimerization of alkynes to form substituted benzene (B151609) derivatives is a powerful transformation that can be catalyzed by palladium complexes. core.ac.uk The generally accepted mechanism involves the initial coordination of two alkyne molecules to a low-valent palladium species. core.ac.uk This is followed by oxidative coupling to form a palladacyclopentadiene intermediate. A third alkyne molecule then coordinates and inserts into a palladium-carbon bond of the metallacycle, or undergoes a Diels-Alder-type reaction, to form a seven-membered palladacycle. Subsequent reductive elimination releases the aromatic benzene derivative and regenerates the active palladium catalyst. core.ac.uk

While this reaction is general for many alkynes, its application to strained cycloalkynes can be challenging. For instance, the palladium-catalyzed cyclotrimerization of cyclohexyne (B14742757) proceeds in good yield, but subjecting cyclopentyne (B14760497) to the same conditions failed to produce isolable amounts of the corresponding cyclotrimer. core.ac.uk This highlights the influence of ring strain on the reaction pathway.

Carbopalladation Reactions

Carbopalladation is a key mechanistic step in many palladium-catalyzed cross-coupling reactions. The process typically involves the addition of an organopalladium species (R-Pd-X) across the carbon-carbon triple bond of an alkyne. nih.gov A general catalytic cycle for a cross-coupling reaction, such as the Sonogashira coupling, can be described as follows:

Oxidative Addition: A palladium(0) catalyst reacts with an organic halide (R'-X) to form an organopalladium(II) species (R'-Pd-X). nih.gov

Carbopalladation: The alkyne coordinates to the palladium(II) complex. This is followed by the syn-insertion of the alkyne into the R'-Pd bond, a step known as carbopalladation. This forms a new alkenylpalladium(II) intermediate. core.ac.uknih.gov

Reductive Elimination: This final step, which may be preceded by other transformations like ligand exchange, involves the formation of the C-C coupled product and regeneration of the Pd(0) catalyst.

An example of this methodology is the use of this compound in a copper-free Sonogashira cross-coupling reaction with 3-iodoselenophenes, catalyzed by PdCl₂(PPh₃)₂. core.ac.uk This reaction demonstrates the utility of carbopalladation in synthesizing complex molecules containing the this compound moiety. core.ac.uk

Palladium-Catalyzed Reactions of this compound
Reaction Type General Mechanism
Cyclotrimerization 1. Oxidative coupling of two alkynes on a Pd(0) center to form a palladacyclopentadiene. core.ac.uk 2. Reaction with a third alkyne. 3. Reductive elimination to form a substituted benzene and regenerate Pd(0). core.ac.uk
Carbopalladation (e.g., Sonogashira Coupling) 1. Oxidative addition of an aryl/vinyl halide to Pd(0). nih.gov 2. syn-Carbopalladation: Insertion of this compound into the R-Pd bond. core.ac.uknih.gov 3. Reductive elimination to yield the cross-coupled product and regenerate Pd(0).

Intramolecular Cyclization Reactions

Intramolecular reactions, where a molecule reacts with itself, are fundamental in constructing complex cyclic and polycyclic structures. In the context of this compound and its derivatives, these reactions offer pathways to unique molecular architectures.

A notable example involves the rhodium(I)-catalyzed reaction of allenylcyclopentane-alkynes. In these systems, an unprecedented cleavage of an unactivated C(sp³)–C(sp³) bond within the cyclopentane (B165970) ring occurs. This leads to the in-situ formation of a 9-cyclopentyl-8-rhodabicyclo[4.3.0]nona-1,6-diene intermediate. This intermediate can then undergo a subsequent [7+2] cycloaddition via β-carbon elimination, ultimately affording bicyclo[7.4.0]tridecatriene derivatives in good yields. Alternatively, by changing the Rh(I) catalyst, a Cγ–H bond activation of the same intermediate can be triggered, leading to the formation of a novel spiro[2.4]heptane skeleton in a site-selective manner.

Other strategies for intramolecular cyclization involve substrates where the this compound moiety is tethered to another reactive group. For instance, 2-alkynylarylketones can undergo metal-free, water-assisted intramolecular cyclization to produce various indenone structures. researchgate.net This type of reaction highlights how the alkyne group can act as an effective electrophile or be activated to participate in ring-forming processes. researchgate.net The general principle of intramolecular reactions is that the proximity of the two reacting groups within a single molecule significantly increases the reaction rate compared to an equivalent intermolecular reaction. wikipedia.org

Catalytic Cycles and Intermediates

A catalytic cycle is a multistep mechanism that illustrates how a catalyst participates in and is regenerated during a chemical reaction. wikipedia.org These cycles typically involve the formation of various transient intermediates.

In the reactions of this compound, specific catalytic cycles are proposed depending on the transformation. For the hydrosilylation of terminal alkynes, including this compound, a zwitterionic rhodium(III) complex has been shown to be an effective catalyst. The proposed mechanism involves the heterolytic activation of the hydrosilane by the catalyst's carboxylate group to form a hydrido intermediate, [Cp*RhH{(MeIm)₂CHCOO-SiR₃}]⁺. unizar.es This intermediate then facilitates the addition of the silyl (B83357) group and hydrogen across the alkyne's triple bond, regenerating the catalyst for the next cycle. unizar.es

For hydroboration reactions catalyzed by titanium complexes, the mechanism is believed to proceed through the formation of a titanium hydride as the active catalytic species. acs.orgresearchgate.net This titanium hydride reacts with the alkyne via sigma bond metathesis to form a titanium alkenyl intermediate. This intermediate then reacts with a molecule of the hydroborating agent (e.g., pinacolborane) to yield the alkenyl boronate ester product and regenerate the active titanium hydride species, thus completing the catalytic cycle. acs.orgresearchgate.net

Hydrometalation Reactions

Hydrometalation involves the addition of a metal-hydride bond across the carbon-carbon triple bond of an alkyne. This process is a fundamental method for preparing vinyl organometallics, which are versatile intermediates in organic synthesis. oup.com While some hydrometalations like hydroboration and hydroalumination can occur without a catalyst, many require transition metal catalysts or radical initiators to proceed efficiently. oup.com

Hydrostannation is the addition of a tin-hydride to an alkyne, yielding a vinylstannane. This reaction can be initiated by radicals or catalyzed by transition metals. oup.com The stereochemical outcome of the reaction can often be controlled by the reaction conditions. For instance, radical-induced hydrostannation can lead to a mixture of cis and trans isomers. In a specific study, the hydrostannation of this compound was shown to produce the cis-adduct as the sole product under certain conditions. oup.com This stereoselectivity is highly valuable for synthetic applications where specific vinylstannane isomers are required.

Table 1: Stereodivergent Synthesis of (E)- and (Z)-Alkenylstannanes This table illustrates how solvent choice can influence the stereochemical outcome in the hydrostannation of aliphatic acetylenes, a principle applicable to substrates like this compound.

EntryAcetylene (B1199291) SubstrateSolventProduct Stereochemistry
1Aliphatic AcetyleneToluenecis-adduct
2Aliphatic AcetyleneNo Solventtrans-adduct

Data adapted from reference oup.com.

Hydrosilylation refers to the addition of a silicon-hydride bond across the triple bond of this compound to form a vinylsilane. wikipedia.org This reaction is one of the most direct methods for preparing these useful synthetic building blocks. oup.com The reaction is typically catalyzed by transition metal complexes, with platinum and rhodium being common choices. unizar.eswikipedia.org

A zwitterionic rhodium(III) complex has been demonstrated to be a highly efficient catalyst for the hydrosilylation of this compound with HSiMe₂Ph. This system exhibits excellent regio- and stereoselectivity, affording the β-(Z)-vinylsilane isomer with high conversion. unizar.es Specifically, the hydrosilylation of this compound achieved 82% conversion and >99% selectivity for the β-(Z) product. unizar.es In contrast, using Lewis acid catalysts such as AlCl₃ or EtAlCl₂ can favor the formation of the trans-hydrosilylation product. oup.com

Table 2: Rhodium-Catalyzed Hydrosilylation of Terminal Alkynes This table presents the results of hydrosilylation for this compound and related alkynes using a zwitterionic Rh(III) catalyst, highlighting the high conversion and selectivity achieved.

EntryAlkyne SubstrateConversion (%)Selectivity to β-(Z)-isomer (%)
1This compound82>99
2Cyclohexylacetylene>99>99
3Phenylacetylene>99>99
4Oct-1-yne75 (at RT)95

Data adapted from reference unizar.es.

Hydroboration of this compound involves the addition of a boron-hydride bond to the alkyne, yielding an alkenyl boronate ester. These products are valuable intermediates in organic chemistry, notably in Suzuki coupling reactions. acs.org Group 4 metal complexes, such as those of titanium, have been shown to effectively catalyze the hydroboration of terminal alkynes. When this compound was reacted with pinacolborane (HBpin) in the presence of a titanium amidophosphine-borane complex, the corresponding (E)-alkenyl borane (B79455) was produced in good yield (88%) within 3 hours. acs.orgresearchgate.net

Table 3: Titanium-Catalyzed Hydroboration of Terminal Alkynes This table shows the yields for the hydroboration of various terminal alkynes, including this compound, using a titanium catalyst.

EntryAlkyne SubstrateProduct Yield (%)
1This compound88
2Cyclohexylacetylene89
31-Hexyne99
43-Ethynylthiophene85

Data adapted from references acs.orgresearchgate.net.

Hydroalumination, the addition of an aluminum-hydride bond, is another important hydrometalation reaction. While less common for terminal alkynes compared to internal ones in recent literature, iron-catalyzed hydroalumination has been developed for internal alkynes, showcasing high regio- and stereoselectivity. rsc.org The general principle involves the addition of a diorganoaluminum hydride (e.g., diisobutylaluminum hydride) across the triple bond. rsc.orglibretexts.org

Cycloaddition Reactions

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. The triple bond in this compound makes it a suitable partner for various cycloaddition reactions, leading to the formation of more complex cyclic structures. smolecule.comvulcanchem.com

One example is the [3+2] cycloaddition. In a multicomponent reaction, a nitrile oxide can be generated in situ and subsequently react with an alkyne like this compound to deliver a regioselective isoxazole (B147169) product. This type of reaction is a powerful tool for constructing five-membered heterocyclic rings.

Higher-order cycloaddition reactions, such as the [6+4] cycloaddition of tropone (B1200060) with cyclopentadiene, have been studied theoretically and provide insight into the factors controlling reactivity and selectivity in these complex transformations. mdpi.com For this compound, its participation in cycloadditions allows for the construction of diverse molecular frameworks, making it a valuable building block in synthetic organic chemistry. vulcanchem.comru.nl

[3+2] Cycloadditions (e.g., with Diazo Compounds)

The [3+2] cycloaddition is a powerful method for constructing five-membered heterocyclic rings. In this reaction, this compound acts as a two-atom (2π-electron) component, known as a dipolarophile, which reacts with a three-atom (4π-electron) component, or a 1,3-dipole. A prominent example of a 1,3-dipole is a diazo compound.

The reaction between a terminal alkyne like this compound and a diazo compound is a classic example of a 1,3-dipolar cycloaddition, which leads to the formation of pyrazoles. This type of reaction can be catalyzed, for instance by copper(I) in the well-known Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". The general mechanism involves the concerted or stepwise addition of the diazo compound across the triple bond of the alkyne. Visible-light-mediated methods have also been developed to facilitate these cycloadditions, offering a benign approach to synthesize pyrazoles and their saturated counterparts, pyrazolines. rsc.org

Table 1: Examples of [3+2] Cycloaddition Components for Pyrazole (B372694) Synthesis This table illustrates the general reactants involved in forming pyrazole rings, a reaction applicable to this compound.

Dipolarophile (2π Component) 1,3-Dipole (4π Component) Resulting Heterocycle
This compound Ethyl diazoacetate Substituted Pyrazole
This compound Diazomethane Substituted Pyrazole
This compound Trimethylsilyldiazomethane Substituted Pyrazole

Diels-Alder Reactions and Related Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition that reliably forms six-membered rings through the simultaneous creation of two new carbon-carbon bonds. mdpi.com In this reaction, this compound can function as the 2π-electron component, the dienophile, reacting with a conjugated 4π-electron diene. mdpi.com The reaction typically proceeds through a concerted mechanism, where all bond breaking and formation occur in a single step via a cyclic transition state. mdpi.com

The reactivity of the dienophile is often enhanced by the presence of electron-withdrawing groups, though unsubstituted alkynes can also participate, particularly with reactive dienes. A variation known as the hetero-Diels-Alder reaction involves dienophiles or dienes containing one or more heteroatoms, such as nitrogen or oxygen, leading to the formation of N- or O-heterocyclic compounds. mdpi.com At elevated temperatures, the reverse reaction, known as the retro-Diels-Alder reaction, can occur. mdpi.com

Table 2: Potential Diels-Alder Reactions with this compound This table shows potential dienes that could react with this compound as the dienophile.

Diene (4π Component) Dienophile (2π Component) Expected Adduct
1,3-Butadiene This compound 1-Cyclopentyl-1,4-cyclohexadiene
Cyclopentadiene This compound Bicyclic cyclohexadiene derivative
Anthracene This compound Substituted dibenzobarrelene

Mechanistic Studies and Analysis Techniques

To fully understand and optimize the reactions of this compound, a suite of advanced analytical and computational techniques is employed to probe the underlying mechanisms.

Reaction Progress Kinetic Analysis (RPKA)

Reaction Progress Kinetic Analysis (RPKA) is a powerful method for elucidating complex reaction mechanisms from a minimal number of experiments. fossee.in Instead of traditional methods that require keeping reactant concentrations constant, RPKA analyzes the reaction under synthetically relevant conditions where multiple reactant concentrations change simultaneously. fiveable.me By continuously monitoring the reaction progress (e.g., via in-situ spectroscopy) and using graphical manipulations of rate versus concentration, researchers can rapidly determine the kinetic order of reactants and identify phenomena like catalyst deactivation or product inhibition. fiveable.mecore.ac.uk This approach provides vital kinetic information that can help distinguish between different proposed mechanistic pathways for reactions involving this compound. fossee.infiveable.me

Eyring Analysis for Rate-Determining Step Determination

This is achieved by plotting ln(k/T) versus 1/T (an Eyring plot), where k is the rate constant and T is the absolute temperature. mdpi.com The slope and intercept of the resulting line yield ΔH‡ and ΔS‡, respectively, providing insight into the structure and energetics of the transition state of the RDS. mdpi.com Interestingly, even a linear Eyring plot can sometimes conceal a change in the rate-limiting step over the studied temperature range, highlighting the need for careful interpretation. mdpi.com

Isotopic Labeling Studies

Isotopic labeling is a definitive technique for tracing the path of atoms through a reaction mechanism. acs.orgnih.gov By strategically replacing an atom in a reactant with one of its stable isotopes (e.g., hydrogen-1 with deuterium (B1214612) (²H), or carbon-12 with carbon-13), scientists can follow the labeled atom into the product structure. researchgate.net For this compound, one could synthesize a labeled version, such as cyclopentyl-1-¹³C-acetylene or deuterated this compound (C₅H₉C≡CD).

By analyzing the products of a reaction using techniques like mass spectrometry or NMR spectroscopy, the final position of the isotope can be determined. nih.gov This information provides unambiguous evidence for bond-forming and bond-breaking events, confirming or refuting a proposed mechanistic pathway. researchgate.net

Table 3: Isotopic Labeling Strategies for Mechanistic Studies of this compound

Labeled Compound Analytical Technique Mechanistic Question Addressed
This compound-¹³C₂ ¹³C NMR Spectroscopy Traces the alkyne backbone in cycloaddition products.
This compound-d₁ (C₅H₉C≡CD) Mass Spectrometry, ²H NMR Determines the fate of the acetylenic proton in addition or rearrangement reactions.
¹³C-labeled Cyclopentyl Ring ¹³C NMR Spectroscopy Investigates potential ring-opening or rearrangement reactions of the cyclopentyl group.

Computational Mechanistic Elucidation

Computational chemistry has become an indispensable tool for understanding reaction mechanisms at a molecular level. grnjournal.usopenaccessjournals.com Quantum mechanical methods, particularly Density Functional Theory (DFT), allow for the detailed modeling of reaction pathways. grnjournal.usopenaccessjournals.com Researchers can compute the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, the fleeting transition states that connect them. github.iofiveable.me

By calculating the energy barrier of a reaction (activation energy), computational results can be directly compared with experimental kinetic data, such as those from an Eyring analysis. acs.orgrsc.org Furthermore, visualizing the three-dimensional structure of a calculated transition state can explain the regio- and stereoselectivity observed in reactions like the Diels-Alder or [3+2] cycloadditions. rsc.orggithub.io This integration of computational prediction and experimental data provides a comprehensive picture of the reaction mechanism. fiveable.me

Yield Fingerprinting for Mechanistic Differentiation

In the study of reaction mechanisms, the analysis of product yields under systematically varied conditions can serve as a powerful tool for differentiation between potential mechanistic pathways. This approach, sometimes referred to as "yield fingerprinting," relies on the principle that different mechanisms will respond uniquely to changes in reaction parameters such as catalyst, ligand, temperature, and substrate structure. By creating a "fingerprint" from the yields obtained across a matrix of conditions, researchers can infer mechanistic relationships. While a comprehensive yield fingerprinting study specifically for this compound is not extensively documented in the literature, data from various reactions involving this compound provide insights into how its structure influences reactivity and product distribution, thereby offering clues to the operative mechanisms.

Detailed Research Findings:

The reactivity of this compound has been explored in several transition-metal-catalyzed transformations, with the reported yields offering a window into the mechanistic nuances of these reactions.

Copper-Catalyzed Triboration:

In a study on the copper-catalyzed triboration of terminal alkynes, this compound was successfully converted to the corresponding 1,1,1-triborylalkane. Under the optimized reaction conditions, which included a copper(II) acetate (B1210297) catalyst, a phosphine (B1218219) ligand (PnBu3), and potassium fluoride (B91410) (KF) as a promoter, this compound afforded the triboration product in a 47% isolated yield. nih.gov This reaction is proposed to proceed through a sequential dehydrogenative borylation and double hydroboration. The moderate yield for this compound, when compared to other substrates under identical conditions, highlights the influence of the bulky cyclopentyl group on the efficiency of the catalytic cycle. For instance, cyclopropylacetylene, a less sterically hindered cyclic alkyne, provided a significantly higher yield of 76% under the same conditions. nih.gov This comparison suggests that steric hindrance plays a crucial role in the reaction mechanism, likely affecting the approach of the bulky catalyst or borane species to the alkyne.

The study also demonstrated the sensitivity of the reaction yield to the choice of ligand and reaction temperature for a model aryl alkyne substrate, which can be extrapolated to understand the mechanism for alkyl alkynes like this compound. For example, the use of different phosphine ligands or a change in temperature led to significant variations in product yield, underscoring how these parameters can be tuned to optimize the reaction, and how their effects can be used to probe the mechanism. nih.govd-nb.info

Table 1: Yield of Triboration Product for Various Alkynes

Alkyne Substrate Product Yield (%)
This compound 47
Cyclohexylacetylene 37
Cyclopropylacetylene 76
Phenylacetylene 88
n-Hexylacetylene 67

Data sourced from a study on copper-catalyzed triboration of terminal alkynes. nih.gov

Copper-Catalyzed Pyrazole Synthesis:

In the synthesis of 1,4-disubstituted pyrazoles via the cycloaddition of sydnones and terminal alkynes, this compound was reported to give "rather moderate" results. rsc.org When this reaction was implemented in a continuous flow system, it was noted that the use of this compound led to slower reaction rates, necessitating longer residence times (10–15 minutes compared to 5 minutes for other substrates) to achieve comparable conversions. mdpi.com This observation points to a potential kinetic barrier in the reaction mechanism when this compound is the substrate. The reduced reactivity could be attributed to the steric bulk of the cyclopentyl group hindering the coordination of the alkyne to the copper catalyst, a crucial step in the proposed catalytic cycle.

Zinc-Chloride-Mediated Propargyl Amine Synthesis:

In a different reaction, the synthesis of propargyl amines in a deep-eutectic solvent, this compound provided the corresponding product in a good yield of 63%. thieme-connect.com The proposed mechanism involves the coordination of zinc chloride to the alkyne to form an acetylide, which then attacks an in-situ generated iminium ion. The respectable yield in this case suggests that the steric hindrance of the cyclopentyl group is less of a detrimental factor under these specific reaction conditions and mechanistic pathway compared to the previously mentioned copper-catalyzed reactions.

Titanium-Catalyzed Hydroboration:

A study on the hydroboration of terminal alkynes catalyzed by a titanium complex reported that this compound was converted to the corresponding (E)-alkenyl borane in good yield. acs.org This high efficiency suggests that the chosen catalytic system is well-suited for substrates with bulky aliphatic substituents.

Copper-Catalyzed Internal-Selective Hydroboration:

In a copper-catalyzed hydroboration designed to yield the internal, or branched, alkenylboron product, this compound was shown to be a suitable substrate. chemrxiv.org The reaction proceeded smoothly to give the desired branched product with high selectivity. This outcome is significant as terminal alkynes typically yield the linear product. The ability to control the regioselectivity by tuning the catalyst and reaction conditions, and observing the resulting yield of a specific isomer, is a powerful method for mechanistic investigation.

Table 2: Yield Data for this compound in Various Reactions

Reaction Type Catalyst/Mediator Product Yield (%)
Triboration Cu(OAc)2/PnBu3 1,1,1-Triborylalkane 47
Pyrazole Synthesis Silica-supported Copper 1,4-Disubstituted Pyrazole Moderate
Propargyl Amine Synthesis ZnCl2 Propargyl Amine 63
Hydroboration Titanium Complex (E)-Alkenyl Borane Good
Internal-Selective Hydroboration 6DippCuCl Branched Alkenylboron Good

This table compiles yield data from various independent studies. nih.govrsc.orgthieme-connect.comacs.orgchemrxiv.org

Advanced Organic Synthesis Applications of Cyclopentylacetylene

Construction of Complex Molecular Architectures

The utility of cyclopentylacetylene (B1345640) in creating complex molecules is a cornerstone of its application in organic synthesis. smolecule.com The terminal alkyne group provides a reactive handle for a multitude of coupling and cyclization reactions, enabling the straightforward introduction of the cyclopentylethynyl moiety or its subsequent transformation into more elaborate structures.

A primary application of this compound in constructing molecular architectures is its participation in reactions that form carbon-carbon (C-C) bonds. Transition-metal-catalyzed cross-coupling reactions are a prominent example of this capability. smolecule.com In these processes, the terminal alkyne C(sp)-H bond can be activated and coupled with various organic electrophiles.

Palladium-catalyzed reactions, in particular, are frequently employed to forge new C-C bonds using this compound. smolecule.comscispace.com These methods are valued for their efficiency and functional group tolerance, allowing for the creation of more complex structures under relatively mild conditions. The use of this compound in such reactions has been reported to produce high-purity products with yields often exceeding 80%. smolecule.com This efficiency makes it a reliable component in multi-step syntheses where maintaining high yields is critical. The development of advanced catalytic systems continues to expand the scope of C-C bond-forming reactions involving terminal alkynes, including this compound. illinois.edu

This compound is a key precursor in the synthesis of a wide range of heterocyclic compounds. ontosight.aizioc.ru Heterocycles are cyclic compounds containing at least one heteroatom (such as nitrogen, oxygen, or sulfur) within their ring structure, and they form the basis of many pharmaceutical agents and functional materials. The alkyne functionality of this compound is perfectly suited for cycloaddition and condensation reactions that build these important ring systems. rsc.org

Pyrazoles and their partially saturated analogs, pyrazolines, are five-membered nitrogen-containing heterocycles with significant applications in medicinal chemistry. organic-chemistry.orgnih.gov this compound has been successfully employed in the synthesis of 1,4-disubstituted pyrazoles through cycloaddition reactions. rsc.org

One notable method involves the [3+2] cycloaddition reaction between sydnones (a class of mesoionic heterocyclic compounds) and terminal alkynes. rsc.orgmdpi.com In a study utilizing silica-supported copper catalysts, this compound was reacted with various sydnones to produce the corresponding pyrazoles. rsc.org While the volatility of this compound presented some challenges in batch reactions at high temperatures, the methodology was successfully adapted to continuous flow conditions, which significantly reduced reaction times and demonstrated scalability. rsc.orgmdpi.com For instance, the reaction of this compound with N-phenylsydnone using a supported copper catalyst under flow conditions required a residence time of 10-15 minutes, a marked improvement over the hours required in batch processing. mdpi.com

The synthesis of pyrazolines often involves the reaction of α,β-unsaturated carbonyl compounds with hydrazine (B178648) derivatives or the 1,3-dipolar cycloaddition of diazo compounds with alkenes. csic.esorganic-chemistry.orgresearchgate.net While direct examples using this compound for pyrazoline synthesis are less specifically detailed, the general strategies for pyrazole (B372694) synthesis from alkynes can often be adapted, for instance, by subsequent reduction of the pyrazole ring or by using different starting materials in cycloaddition reactions. mdpi.comcsic.es

Table 1: Synthesis of Pyrazoles from this compound
Reactant 1Reactant 2Catalyst/ConditionsProductYieldReference
This compoundN-PhenylsydnoneCu/Silica (B1680970), Flow Chemistry, 140 °C1-Phenyl-4-cyclopentyl-1H-pyrazoleModerate rsc.org
This compoundN-BenzylsydnoneCu/Silica, Flow Chemistry, 140 °C1-Benzyl-4-cyclopentyl-1H-pyrazoleModerate rsc.org
This compoundTrimethylsilyldiazomethaneContinuous Flow, 1,3-dipolar cycloaddition5-Cyclopentyl-1H-pyrazole derivativeN/A mdpi.com

Indazoles are bicyclic heterocyclic compounds consisting of a benzene (B151609) ring fused to a pyrazole ring. They are recognized as important scaffolds in drug discovery. googleapis.comrsc.org The synthesis of indazole derivatives can involve the use of alkyne precursors. For example, patent literature describes synthetic routes where this compound is listed as a reactant for creating intermediates that are subsequently converted into complex substituted indazoles, often for applications as kinase inhibitors. googleapis.comepo.org These multi-step syntheses leverage the reactivity of the alkyne to build a portion of the final molecular architecture before the indazole ring system is formed through cyclization reactions. organic-chemistry.org

Pyrroles are five-membered aromatic heterocycles containing a single nitrogen atom and are fundamental components of many biologically significant molecules. wikipedia.org The synthesis of polysubstituted pyrroles can be challenging, but modern catalytic methods have provided efficient pathways from simple precursors. nih.gov A multicomponent, titanium-catalyzed formal [2+2+1] reaction of two equivalents of an alkyne with a diazene (B1210634) has been developed for the synthesis of penta- and trisubstituted pyrroles. nih.gov This methodology is applicable to terminal alkynes like this compound, providing a route to highly substituted pyrrole (B145914) structures through a Ti(II)/Ti(IV) redox catalytic cycle. nih.gov Other synthetic strategies, such as the Trofimov reaction, which typically involves reacting ketoximes with acetylene (B1199291), also provide a basis for pyrrole synthesis from alkyne precursors. arkat-usa.org

This compound also finds application in the synthesis of saturated N-heterocycles. These structures are prevalent in medicinal chemistry. sci-hub.seontosight.ai A solvent-free, visible-light photocatalysis method has been reported for a three-component reaction of an aldehyde (benzaldehyde), an amine (morpholine), and an alkyne (this compound). uni-regensburg.de This reaction resulted in a 63% yield of the corresponding propargylamine, which is a valuable intermediate for further synthetic transformations.

The synthesis of other heterocycles like piperazines and thiomorpholines often involves cyclization of appropriate acyclic precursors. nih.govgoogle.com Patent literature indicates that this compound is used as a starting material in synthetic sequences that ultimately lead to complex molecules containing a thiomorpholine-1,1-dioxide moiety, highlighting its role as a foundational building block. googleapis.com

Synthesis of Carbocyclic Systems

This compound is a valuable reagent in the construction of carbocyclic systems. Palladium-catalyzed reactions, in particular, offer a direct pathway to these structures through the intermolecular addition of carbon atoms across the alkyne's triple bond. core.ac.uk This methodology allows for the formation of various cyclic and polycyclic frameworks.

One notable application involves the copper-catalyzed triboration of this compound. nih.govd-nb.inforesearchgate.net This reaction yields 1,1,1-triborylalkanes, which are versatile intermediates for creating carbocyclic organoboronates. nih.govd-nb.info The process is efficient and allows for the construction of multiple carbon-carbon bonds in a single step. nih.gov

Research has demonstrated the conversion of this compound into its corresponding 1,1,1-tris(boronate) with a 47% yield of isolated product. d-nb.inforesearchgate.net These triborylated compounds can then be used to synthesize borylated cyclic compounds, which were previously difficult to obtain. d-nb.info

Table 1: Copper-Catalyzed Triboration of this compound
ReactantProductCatalyst SystemYieldReference
This compound1,1,1-Tris(boronate) derivativeCu(OAc)2 / PnBu3 / KF47% d-nb.inforesearchgate.net

Role as a Key Intermediate and Building Block

This compound's utility extends to its role as a key intermediate and building block in the synthesis of a diverse range of chemical compounds. smolecule.comontosight.ai Its reactive alkyne moiety allows for its incorporation into larger, more complex molecular architectures. smolecule.com

In the realm of medicinal chemistry, this compound serves as a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs). smolecule.comviclabs.co.uk The this compound unit can be found in various drug candidates and is often introduced to modulate the pharmacological properties of a molecule. Its transformations, such as hydrogenation and functional group additions, are pivotal in developing new therapeutic agents. smolecule.com For instance, it is a building block in the synthesis of chiral cyclopropanols, which are sought-after components in medicinal chemistry. ambeed.com

The derivatives of this compound are also investigated for their potential applications in agrochemical formulations. smolecule.com Synthetic strategies involving this compound aim to produce novel pesticides and herbicides. smolecule.com Research in this area focuses on creating derivatives and evaluating their efficacy against various pests and weeds, contributing to the development of new crop protection agents. smolecule.com

This compound is a fundamental starting material for the synthesis of a wide array of cyclopentyl derivatives. nih.gov The reactivity of its triple bond allows for various addition and coupling reactions, leading to the formation of more complex molecules containing the cyclopentyl moiety. These derivatives are of interest in various fields, including materials science and pharmaceuticals. smolecule.com

This compound has been utilized in the synthesis of sialic acid derivatives. ru.nlnih.gov Sialic acids play crucial roles in biological processes, and their derivatives are important tools for studying these functions. nih.govd-nb.info The synthesis of such derivatives often involves complex multi-step procedures where this compound can be incorporated to create specific analogs for biological evaluation. nih.govrsc.org

Strategies for Functional Group Transformations

The terminal alkyne of this compound is a versatile functional group that can undergo a variety of transformations. libretexts.org These reactions are fundamental to its utility as a building block in organic synthesis. slideshare.net

Common transformations include:

Hydrogenation: The triple bond can be fully or partially hydrogenated to yield cyclopentylethane or cyclopentylethylene, respectively. vulcanchem.com

Halogenation: Addition of halogens like bromine or chlorine across the triple bond. smolecule.com

Nucleophilic Addition: The triple bond can react with nucleophiles to form various substituted products. smolecule.comvulcanchem.com

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds. core.ac.uksmolecule.com

Click Chemistry and Cycloaddition Reactions: The terminal alkyne's electrophilic character enables its participation in these reactions to form more complex cyclic structures. smolecule.comvulcanchem.com

Oxidation: Treatment with oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can lead to the formation of cyclopentylcarboxylic acid. vulcanchem.com

Table 2: Key Functional Group Transformations of this compound
Reaction TypeReagentsProduct TypeReference
HydrogenationH₂, Pd/CCyclopentylethane vulcanchem.com
Sonogashira CouplingAryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst, BaseAryl/Vinyl-substituted this compound core.ac.uksmolecule.com
OxidationKMnO₄ or CrO₃Cyclopentylcarboxylic acid vulcanchem.com
Nucleophilic AdditionGrignard ReagentsSubstituted cyclopentylalkynes vulcanchem.com

Hydrogenation

Catalytic hydrogenation is a fundamental reaction for the saturation of the triple bond in alkynes. fiveable.me The process involves the addition of hydrogen (H₂) across the alkyne in the presence of a metal catalyst. Depending on the catalyst and reaction conditions chosen, the hydrogenation of this compound can be controlled to produce either the corresponding alkene (cyclopentylethylene) via semi-hydrogenation or the fully saturated alkane (ethylcyclopentane). openstax.org

The selective semi-hydrogenation of an alkyne to an alkene is a significant challenge, as the alkene product can often be hydrogenated further to the alkane. lasphub.com Catalysts based on palladium, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) or palladium on barium sulfate, are commonly employed to achieve cis-alkenes from alkynes. Other metals like platinum, rhodium, nickel, and ruthenium also exhibit catalytic activity for hydrogenation, with varying degrees of selectivity and reactivity. fiveable.meillinois.edu The choice of catalyst, support, solvent, and additives can profoundly influence the reaction's outcome, allowing chemists to steer the transformation toward the desired product. fiveable.meillinois.edu For complete reduction to the alkane, catalysts like palladium on carbon or platinum oxide are typically effective under hydrogen pressure. fiveable.me

Reaction TypeTypical CatalystProductStereochemistryGeneral Notes
Semi-hydrogenationLindlar's Catalyst (Pd/CaCO₃, poisoned)CyclopentylethylenecisThe catalyst is "poisoned" to deactivate it enough to stop the reaction at the alkene stage.
Semi-hydrogenationLi, NH₃ (l)CyclopentylethylenetransThis is a dissolving metal reduction, not a catalytic hydrogenation, offering complementary stereoselectivity.
Full HydrogenationPd/C or PtO₂EthylcyclopentaneN/ATypically requires higher H₂ pressure and/or longer reaction times to ensure complete saturation.

Functional Group Additions

The triple bond of this compound is an ideal platform for the addition of various functional groups, a process often mediated by transition metal catalysts. These hydrometalation reactions, such as hydrosilylation and hydroboration, introduce valuable synthetic handles in a highly controlled manner. oup.com

Hydrosilylation is the addition of a silicon-hydride bond across the alkyne, yielding vinylsilanes. wikipedia.org These products are exceptionally useful intermediates in cross-coupling reactions and other transformations. Research has shown that this compound undergoes highly stereoselective hydrosilylation. For instance, using a zwitterionic rhodium(III) catalyst, the reaction of this compound with dimethylphenylsilane (B1631080) (HSiMe₂Ph) proceeds with excellent selectivity, affording the β-(Z)-vinylsilane product. unizar.es The mechanism is proposed to involve the activation of the hydrosilane by a carboxylate ligand, followed by transfer of the silyl (B83357) group to the alkyne and subsequent hydride transfer from the rhodium center. unizar.es

Hydroboration involves the addition of a hydrogen-boron bond to the alkyne, producing alkenyl boranes. nih.gov These organoboron compounds are cornerstones of modern synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions. The hydroboration of this compound has been achieved with high efficiency and selectivity. A titanium(IV) complex has been demonstrated to be an effective catalyst for the hydroboration of various terminal alkynes, including this compound, with pinacolborane (HBpin). nih.govacs.orgresearchgate.net The reaction proceeds smoothly to give the corresponding (E)-alkenyl boronate ester in high yield. nih.govacs.org

ReactionReagent(s)CatalystProductYield/ConversionSelectivityReference
HydrosilylationThis compound, HSiMe₂Ph[Cp*RhCl{(MeIm)₂CHCOO}]β-(Z)-1-Cyclopentyl-2-(dimethylphenylsilyl)ethene82% Conversion>99% β-(Z) isomer unizar.es
HydroborationThis compound, Pinacolborane (HBpin)[{Ph₂P(BH₃)N}₂C₆H₄Ti(NMe₂)₂](E)-2-(2-Cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane85% NMR YieldExclusive E-isomer nih.govacs.org

Development of Novel Synthetic Methodologies

This compound has served as a key substrate in the conception and validation of new synthetic methods, pushing the boundaries of what is possible in molecular construction. Its participation in novel cycloaddition and multicomponent reactions highlights its utility in building molecular complexity.

One notable example is the use of this compound in a ruthenium-catalyzed [2+2+2] cyclotrimerization to access substituted isoindolinones. In this methodology, an amide-tethered diyne undergoes cyclization with a monoyne, such as this compound. This reaction was successfully employed to prepare a cyclopentyl-substituted isoindolinone in 81% yield, demonstrating a regioselective and efficient route to complex heterocyclic scaffolds. ucl.ac.uk

Furthermore, this compound has been implicated in the development of highly innovative rhodium-catalyzed cycloadditions . In a remarkable reaction involving allenylcyclopentane-alkynes, a rhodium catalyst facilitates a cascade that begins with an oxidative cyclization to form a rhodacyclopentane intermediate. acs.orgnih.gov This intermediate can then undergo a selective β-carbon elimination, cleaving a C(sp³)–C(sp³) bond of the cyclopentane (B165970) ring, to ultimately form a bicyclic [7.4.0] system through a formal [7+2] cycloaddition. acs.org This work represents a significant advance in activating and functionalizing otherwise inert C-C single bonds. acs.orgnih.gov

The compound is also a substrate for developing modern multicomponent reactions. An efficient synthesis of stereoenriched cyclopentyl-isoxazoles was developed via a [3+2] cycloaddition . uchicago.edu This reaction involves the in-situ generation of a nitrile oxide from a camphor-derived α-oxime, which then reacts with this compound to deliver the regioselective isoxazole (B147169) product. In another novel transformation, a copper-catalyzed triboration of terminal alkynes, including this compound, was developed to produce 1,1,1-triborylalkanes. d-nb.info This method provides access to previously rare and synthetically valuable triborylated compounds, with this compound affording the desired product in 47% yield. d-nb.info

Catalytic Transformations Involving Cyclopentylacetylene

Homogeneous Catalysis Research

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. savemyexams.comeolss.net This setup allows for high interaction between the catalyst and the substrate at a molecular level, often leading to high activity and selectivity under mild reaction conditions. eolss.netnih.gov Cyclopentylacetylene (B1345640) is frequently utilized in homogeneous catalytic systems to explore reaction mechanisms and synthesize novel compounds. smolecule.com

As a terminal alkyne, this compound is a versatile reactant in numerous catalytic transformations. Its primary role is to act as a building block, introducing the cyclopentylacetylenyl or a derivative group into a target molecule. This is most prominently seen in transition-metal-catalyzed reactions such as cross-coupling and cycloaddition, where the triple bond participates in the formation of new carbon-carbon bonds. smolecule.com

For instance, in copper-catalyzed triboration reactions, this compound reacts with pinacolborane (HBpin) to form 1,1,1-triborylalkanes. nih.gov This transformation involves sequential dehydrogenative borylation and double hydroboration, showcasing the alkyne's ability to undergo multiple additions across the triple bond. nih.gov Similarly, it participates in rhodium-catalyzed [2+2] cycloadditions with electron-deficient alkenes to yield cyclobutene (B1205218) derivatives. organic-chemistry.org These reactions highlight its function as a C2 synthon for constructing four-membered rings.

The cyclopentyl group exerts both steric and electronic effects that influence reaction rates and selectivity. In many catalytic processes, the bulky nature of the cyclopentyl ring can direct the outcome of the reaction, a concept known as stereoselectivity or regioselectivity. nih.govchimia.chrsc.org

In copper-catalyzed borylation reactions, the use of specific ligands and a unique boron source allows for the hydroboration of this compound with perfect internal-selectivity, forming the branched alkenyl product. chemrxiv.org This contrasts with methods that typically require a directing group near the alkyne for such selectivity. chemrxiv.org Rhodium-catalyzed intermolecular [2+2] cycloadditions of terminal alkynes, including those with aliphatic groups like cyclopentyl, proceed with complete regioselectivity to form cyclobutenes in high yields. organic-chemistry.org Furthermore, in rhodium-catalyzed click cycloadditions with azides, the choice of catalyst and ligand can lead to excellent yields and enantioselectivities, demonstrating precise control over the reaction's stereochemical outcome. nih.govrsc.org

The reaction conditions, including catalyst concentration and temperature, are critical parameters that are optimized to enhance reaction rates and achieve high yields of pure products, often exceeding 80%. smolecule.com

Transition metals, particularly palladium, rhodium, and copper, are central to the catalytic transformations of this compound. ehu.es Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, are powerful tools for forming carbon-carbon bonds and have been extensively applied to substrates like this compound. core.ac.ukenscm.frlibretexts.orgnobelprize.org

In a copper-free Sonogashira coupling, this compound can be coupled with iodoselenophenes using a palladium catalyst like PdCl₂(PPh₃)₂. core.ac.uk Rhodium catalysts are employed for various cycloaddition reactions, including [4+2+1] and [5+2+1] cycloadditions, which are used to construct challenging seven- and eight-membered ring systems. pku.edu.cnnih.gov Copper catalysts are effective for azide-alkyne cycloadditions (click chemistry) and various borylation reactions involving this compound. nih.govresearchgate.netuah.edu

A study on the copper-catalyzed triboration of various terminal alkynes demonstrated that this compound could be converted to its corresponding 1,1,1-tris(boronate) product with a 47% isolated yield under specific conditions. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions with this compound
Reaction TypeCatalystReactantsProduct TypeYieldReference
TriborationCu(OAc)₂ / PⁿBu₃This compound, HBpin1,1,1-Tris(boronate)alkane47% nih.gov
Sonogashira CouplingPdCl₂(PPh₃)₂This compound, 3-IodoselenophenesAlkynylated SelenopheneHigh core.ac.uk
[2+2] Cycloaddition8-Quinolinolato Rhodium / Phosphine (B1218219)This compound, Electron-deficient AlkenesCyclobuteneHigh organic-chemistry.org

The design and choice of ligands—molecules that bind to the metal center of a catalyst—are crucial for controlling the activity and selectivity of a catalytic reaction. nih.govnih.gov Ligands influence the catalyst's electronic properties and steric environment, which in turn dictates the reaction outcome. enscm.frrsc.org

In palladium-catalyzed cross-coupling, bulky and electron-rich phosphine ligands are often used to improve catalytic efficiency. libretexts.org For the Sonogashira coupling, common catalysts include palladium complexes with phosphine ligands like Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. libretexts.org The development of new ancillary ligands has enabled transformations of more challenging substrates under milder conditions. nih.gov For example, N-heterocyclic carbene (NHC) palladium complexes have been developed for both copper-co-catalyzed and copper-free Sonogashira reactions. libretexts.org

In a copper-catalyzed internal-selective borylation of terminal alkynes, N-aryl-substituted N-heterocyclic carbene (NHC) or t-Bu₃P ligands were key to achieving high regioselectivity. chemrxiv.org For rhodium-catalyzed asymmetric click reactions, chiral ligands such as Tol-BINAP are used to induce high enantioselectivity. rsc.org The rational design of ligands is an active area of research aimed at creating more efficient and selective catalysts for specific transformations. nih.govmdpi.com

Catalyst loading, the amount of catalyst used relative to the substrate, is a key parameter in optimizing a reaction for efficiency and cost-effectiveness. Research aims to use the lowest possible catalyst loading without sacrificing reaction rate or yield. beilstein-journals.org In Sonogashira couplings, catalyst loadings for palladium complexes can be as low as 0.5 mol %, and in some specialized systems, even down to 100 ppm (0.01 mol %). beilstein-journals.orgresearchgate.net Lowering catalyst loading is particularly important when using expensive metals like palladium. enscm.fr

The reusability of a homogeneous catalyst is a significant challenge because separating the catalyst from the product and reactants in the same phase can be difficult. eolss.net One strategy involves using ionic liquids as the reaction medium. For the Sonogashira coupling, a palladium catalyst dissolved in a γ-valerolactone-based ionic liquid was reused for multiple cycles. While the initial run gave an 88% yield, a decrease in yield was observed in subsequent runs, dropping significantly after the fourth cycle. beilstein-journals.org Research into more robust systems that prevent catalyst degradation or deactivation is ongoing to improve the sustainability of homogeneous catalysis. nih.gov

Table 2: Catalyst Reusability in Sonogashira Coupling of Iodobenzene and Phenylacetylene in an Ionic Liquid beilstein-journals.org
Reaction CycleIsolated Yield (%)
188
276
369
455

Transition Metal Catalysis (e.g., Palladium)

Heterogeneous Catalysis Research

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. utwente.nl This arrangement offers significant practical advantages, most notably the ease of separating the catalyst from the reaction mixture by simple filtration, which facilitates catalyst recycling and product purification. frontiersin.org

The hydrogenation of alkynes is a major application of heterogeneous catalysis. mdpi.com The goal is often partial hydrogenation to yield a Z-alkene (cis-alkene), which requires a highly selective catalyst to prevent over-hydrogenation to the corresponding alkane. beilstein-journals.org Traditional catalysts like Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) have been used for this purpose. beilstein-journals.org

Modern research focuses on developing more sustainable and efficient heterogeneous catalysts. For example, silica-supported copper nanoparticles have been shown to be highly active for alkyne hydrogenation. acs.orgnih.gov By modifying these nanoparticles with ligands such as tricyclohexylphosphine (B42057) (PCy₃), their chemo- and stereoselectivity can be significantly enhanced, making them an effective and cheaper alternative to palladium-based systems for the semihydrogenation of various alkynes. acs.orgnih.gov Similarly, silica-supported molybdenum alkylidyne complexes have been developed for alkyne metathesis, a reaction that exchanges alkyne fragments. ximo-inc.com Immobilizing the catalyst on a solid support like silica (B1680970) can improve its stability and allow for its use in continuous flow reactors. ximo-inc.com

Another area of research is the use of heterogeneous metal catalysts in solvent-free conditions. Silver and copper foils have been used as recyclable heterogeneous catalysts for the cyclopropenation of alkynes under mechanochemical (ball-milling) conditions. rsc.org Furthermore, nanosheet materials like CuCo₂S₄ have been employed as highly efficient and reusable heterogeneous catalysts for Sonogashira coupling reactions in greener solvents like water/ethanol at room temperature. frontiersin.org This catalyst showed excellent stability, being reused for at least 10 consecutive reactions with only a minor decrease in activity. frontiersin.org

Surface Interactions and Active Sites

The catalytic transformations of this compound are fundamentally governed by the interactions between the molecule and the catalyst surface, specifically at the active sites. These sites are the locations on a catalyst where the chemical reaction occurs. savemyexams.comhawaii.edu The nature of these interactions and the structure of the active sites are crucial in determining the reaction's pathway, efficiency, and selectivity. solubilityofthings.comresearchgate.net

In heterogeneous catalysis, reactions occur on the surface of a solid catalyst. hawaii.edu The surface of the catalyst provides a platform for reactant molecules to adsorb, interact, and transform into products. savemyexams.com For this compound, the triple bond is a region of high electron density, making it susceptible to interactions with electron-accepting sites on the catalyst surface. Transition metals, often used as catalysts, have vacant d-orbitals that can form temporary bonds with the alkyne's π-electrons. savemyexams.com

The structure of the catalyst surface, including the presence of steps, kinks, and defects, can create a variety of active sites with different reactivities. nih.gov For instance, in Ziegler-Natta catalysis, which is used in olefin polymerization, the active sites are typically titanium ions on the surface of a magnesium chloride support. cnr.it The specific coordination environment of the titanium ion dictates its catalytic activity. cnr.it Similarly, in metal-catalyzed reactions, the active sites can be single metal atoms, clusters of atoms, or metal-support interfaces. nih.govnih.gov The geometry and electronic properties of these sites influence how this compound binds and reacts. cnr.it

Computational studies, such as Density Functional Theory (DFT), are often employed to model these surface interactions and understand the nature of the active sites. cnr.it These models can predict how this compound will adsorb onto the catalyst surface and the energy barriers for different reaction pathways. This information is invaluable for designing more efficient and selective catalysts.

Catalyst Design for Specific Transformations

The design of catalysts for specific transformations involving this compound is a key area of research, aiming to control the reaction's outcome. evonik.comtuwien.at This involves tailoring the catalyst's properties to favor a particular reaction pathway, leading to the desired product with high yield and selectivity. evonik.com

For instance, in hydrogenation reactions, the choice of catalyst can determine whether the triple bond of this compound is partially reduced to a double bond (forming cyclopentylpropene) or fully reduced to a single bond (forming cyclopentylpropane). smolecule.com Palladium catalysts are often used for such transformations. scispace.com By modifying the palladium catalyst, for example, by supporting it on a specific material or by adding a second metal to form an alloy, its selectivity can be tuned.

In cross-coupling reactions, such as the Sonogashira coupling, a palladium catalyst is used to form a new carbon-carbon bond between this compound and an aryl or vinyl halide. smolecule.com The design of the phosphine ligands attached to the palladium center is crucial for the catalyst's activity and stability. evonik.com Chiral ligands can be used to achieve enantioselective transformations, which are important in the synthesis of pharmaceuticals and other biologically active molecules. evonik.comnih.gov

The following table provides examples of catalyst systems used for specific transformations of this compound:

TransformationCatalyst SystemProduct
Sonogashira CouplingPalladium catalyst, Copper(I) iodide, TriethylamineSubstituted alkynes
CycloadditionRhodium(I) catalystBicyclic compounds
AlkynylationCopper(I) catalyst, Chiral bis(oxazoline) ligandα-chiral oxygen heterocycles
HydrogenationPalladium on carbon (Pd/C)Cyclopentylpropene or Cyclopentylpropane
C-H AcylationOrganocatalyst (e.g., DBN)Acylated this compound derivatives

This table provides illustrative examples and is not exhaustive.

Organocatalysis in this compound Chemistry

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis, including reactions involving this compound. ehu.es Unlike metal-based catalysts, organocatalysts are typically less toxic and less sensitive to air and moisture, making them attractive from a green chemistry perspective. mdpi.com

In the context of this compound chemistry, organocatalysts can be used to promote a variety of transformations. For example, chiral amines can be used to catalyze asymmetric additions to the alkyne, leading to the formation of chiral products with high enantiomeric excess. mdpi.comucl.ac.uk These reactions often proceed through the formation of a transient enamine or iminium ion intermediate. mdpi.com

One notable application of organocatalysis is in the Friedel-Crafts reaction, where an organocatalyst can facilitate the acylation of this compound. ehu.es For instance, a base like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) can be used to promote the reaction between this compound and an acyl chloride. ehu.es

The development of new organocatalysts and their application in this compound chemistry is an active area of research. mdpi.com The goal is to expand the range of reactions that can be catalyzed by these environmentally benign catalysts and to improve their efficiency and selectivity. mdpi.com

Mechanistic Aspects of Catalytic Processes

Understanding the mechanisms of catalytic processes involving this compound is crucial for optimizing reaction conditions and developing new catalysts. unife.it This involves studying the step-by-step pathway of the reaction, including the formation of intermediates and transition states. solubilityofthings.com

Elucidation of Catalytic Cycles

A catalytic cycle is a sequence of chemical reactions that describes how a catalyst participates in a reaction and is regenerated at the end. unife.it For a given catalytic transformation of this compound, the catalytic cycle illustrates the journey of the catalyst as it interacts with the reactants to form the products.

For example, in a palladium-catalyzed cross-coupling reaction, the catalytic cycle typically involves the following key steps: snnu.edu.cn

Oxidative Addition: The palladium(0) catalyst reacts with the aryl or vinyl halide to form a palladium(II) intermediate. snnu.edu.cn

Transmetalation (in some cases) or Alkyne Coordination: The this compound coordinates to the palladium(II) center. In reactions like the Sonogashira coupling, a copper acetylide is first formed and then undergoes transmetalation with the palladium complex.

Reductive Elimination: The coupled product is eliminated from the palladium center, regenerating the palladium(0) catalyst, which can then enter another catalytic cycle. snnu.edu.cn

Similarly, in copper-catalyzed reactions, the catalytic cycle often begins with the formation of a copper(I) acetylide from this compound. unimi.it This intermediate can then react with an electrophile, leading to the formation of the desired product and the regeneration of the copper catalyst. unimi.it

The elucidation of these catalytic cycles often involves a combination of experimental techniques, such as kinetic studies and the isolation and characterization of intermediates, as well as computational modeling. osti.gov

Investigation of Intermediates and Transition States

Intermediates are relatively stable species that are formed during a chemical reaction, while transition states are high-energy, short-lived structures that represent the energy barrier between reactants and products. solubilityofthings.comcatalysis.blog The study of these species provides valuable insights into the reaction mechanism. solubilityofthings.com

In the catalytic transformations of this compound, various intermediates can be formed. For example, in copper-catalyzed reactions, copper(I)-complexed alkynylhydrazones have been identified as key intermediates in the synthesis of pyrazoles. unimi.it The stability of these intermediates can be influenced by the solvent and the structure of the reactants. unimi.it

Transition states, by their very nature, are difficult to observe directly. libretexts.org However, their structures can be inferred from experimental data and computational studies. libretexts.org The Hammond postulate, for instance, suggests that the structure of a transition state resembles the species (reactant, intermediate, or product) to which it is closest in energy. libretexts.org By understanding the structure of the transition state, chemists can design catalysts that lower its energy, thereby increasing the reaction rate. solubilityofthings.comcatalysis.blog

Influence of Solvent Systems

In catalytic reactions involving this compound, the choice of solvent can be critical. For instance, in the preparation of supported catalysts, the polarity of the solvent can affect the dispersion of the active metal on the support material. mdpi.com A solvent with the appropriate polarity can help to bridge the interaction between a polar active component and a nonpolar support, leading to a more active catalyst. mdpi.com

The solvent can also play a direct role in the catalytic cycle. In some reactions, the solvent molecule may coordinate to the catalyst, influencing its reactivity. catalysis.blog In other cases, the solvent can stabilize charged intermediates or transition states, thereby facilitating the reaction. rsc.org For example, polar solvents can be beneficial for reactions that involve the formation of ionic species.

The following table summarizes the influence of different solvent properties on catalytic reactions:

Solvent PropertyInfluence on Catalysis
Polarity Affects solubility of reactants and catalyst, stability of charged intermediates and transition states, and dispersion of active components on supports. mdpi.com
Coordinating Ability Can coordinate to the catalyst, modifying its electronic and steric properties, and thus its activity and selectivity. catalysis.blog
Viscosity Can affect the rate of diffusion of reactants to the catalyst surface.
Protic/Aprotic Nature Protic solvents can participate in proton transfer steps, while aprotic solvents are generally non-reactive in this regard.

The careful selection of the solvent system is therefore an important aspect of optimizing catalytic transformations of this compound. ucl.ac.ukrsc.org

Computational Chemistry Studies of Cyclopentylacetylene

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical properties and reactivity. libretexts.org These calculations solve for the molecular wavefunction, often using a variational approach where the molecular orbitals are constructed from a linear combination of atomic orbitals (LCAO-MO). libretexts.org

Density Functional Theory (DFT) has become a widely used method in computational chemistry for studying the electronic properties of organic molecules. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler quantity. mdpi.com This approach is used to investigate a range of properties for molecules structurally related to Cyclopentylacetylene (B1345640).

Research on related cyclic paraphenyleneacetylenes has employed DFT to theoretically estimate strain energies and heats of formation. ku.ac.aeresearchgate.net Functionals such as B3LYP and mPW1PW91, combined with basis sets like 6-31G*, have been utilized to analyze these energetic properties. ku.ac.aeresearchgate.net Such calculations also provide insights into electronic characteristics, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the corresponding HOMO-LUMO gap, which is crucial for understanding molecular reactivity and electronic transitions. ku.ac.aeoup.com For this compound, similar DFT applications would be essential to quantify its stability, reactivity, and electronic behavior.

Table 1: Typical Properties Investigated for Acetylenic Compounds Using DFT

Property Description Common Functionals/Basis Sets
Strain Energy The excess energy arising from geometric constraints compared to an ideal, strain-free reference compound. B3LYP/6-31G, mPW1PW91/6-31G ku.ac.aeresearchgate.net
Heat of Formation The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. B3LYP/6-31G, mPW1PW91/6-31G ku.ac.aeresearchgate.net
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating electronic excitability and kinetic stability. ku.ac.ae mPW1PW91/6-31G* researchgate.net

| Interaction Energies | The energy associated with the formation of complexes, such as those between cyclopentyne (B14760497) derivatives and metal compounds. researchgate.net | B3LYP/6-311+G(3df,2p) researchgate.net |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. These methods are often more computationally demanding than DFT but can provide highly accurate results.

For instance, high-level ab initio calculations, such as the Gaussian-3 (G3) type, have been used to investigate complex reaction mechanisms, like the formation of indene (B144670) from cyclic C5 species such as cyclopentadiene. nih.gov These studies perform chemically accurate calculations of potential energy surfaces to determine thermal rate constants and relative product yields. nih.gov For this compound, ab initio methods could be applied to accurately predict its thermochemical properties, study potential reaction pathways, and analyze its excited electronic states with a high degree of confidence. researchgate.net

Molecular Orbital (MO) theory and Valence Bond (VB) theory are the two fundamental theories that use quantum mechanics to describe chemical bonding. wikipedia.org

Valence Bond (VB) Theory describes covalent bonds as the result of the overlap of half-filled atomic orbitals from two different atoms. libretexts.org It provides a localized picture of chemical bonds, distinguishing between sigma (σ) bonds, where electron density is concentrated along the internuclear axis, and pi (π) bonds, which have a node along this axis. libretexts.org For this compound, VB theory would describe the carbon-carbon triple bond as one σ bond and two π bonds, and the cyclopentyl ring primarily through σ bonds formed from the overlap of hybrid orbitals. lumenlearning.com

Molecular Orbital (MO) Theory considers electrons to be delocalized over the entire molecule, occupying molecular orbitals that are formed from the combination of atomic orbitals. libretexts.orgbluffton.edu This approach is particularly effective for explaining the properties of conjugated systems. libretexts.org In this compound, MO theory would be used to describe the π-system of the acetylene (B1199291) group, calculating the energies of the bonding (π) and antibonding (π*) molecular orbitals. libretexts.org The energy difference between the HOMO and LUMO, a key concept in MO theory, is critical for predicting the molecule's electronic absorption spectra and its reactivity in chemical reactions. oup.com

Molecular Modeling and Dynamics Simulations

While electronic structure calculations focus on the static properties of a molecule, molecular modeling and dynamics simulations provide insight into its dynamic behavior and intermolecular interactions.

The five-membered cyclopentyl ring is not planar and exhibits a dynamic conformational behavior known as pseudorotation. The ring rapidly interconverts between a continuum of "envelope" (Cₛ symmetry) and "twist" or "half-chair" (C₂ symmetry) conformations. researchgate.net Computational methods, including DFT, are crucial for exploring this conformational landscape. researchgate.net

For this compound, conformational analysis would aim to:

Identify the minimum energy conformers.

Determine the relative energies and populations of these conformers at different temperatures.

Calculate the energy barriers for interconversion between different conformations.

Studies on substituted cyclopentane (B165970) derivatives show that the stability of a given conformation results from a delicate balance of various interactions. researchgate.net The attachment of the ethynyl (B1212043) group to the cyclopentane ring would influence the pseudorotational pathway and the relative stability of the envelope and twist forms. Understanding the dominant conformation is essential as it affects the molecule's physical properties and how it interacts with other molecules.

Table 2: Key Aspects of Conformational Analysis for a Cyclopentyl Moiety

Feature Description Computational Method
Conformers Distinct spatial arrangements of atoms. For cyclopentane, the primary forms are the envelope and twist (half-chair). biomedres.us DFT, Ab Initio, Molecular Mechanics researchgate.net
Puckering Parameters Quantitative measures (puckering amplitude and phase angle) that define the exact geometry of the non-planar ring. Quantum Chemical Calculations researchgate.net
Energy Barriers The energy required to convert from one conformer to another, indicating the flexibility of the ring system. DFT, CCSD(T) researchgate.net

| Thermodynamic Properties | Calculation of relative Gibbs free energies to predict the equilibrium population of each conformer. | G3(MP2)//B3LYP researchgate.net |

In the solid state, molecules arrange themselves into a crystal lattice, a process governed by a complex interplay of intermolecular forces. Computational modeling is used to understand and predict these crystal packing arrangements. The way this compound molecules interact with each other determines the structure and properties of its solid form.

Key interactions that would be analyzed include:

Van der Waals forces: These are the primary attractive forces for nonpolar hydrocarbons.

C–H···π interactions: The acidic acetylenic proton could potentially interact with the π-electron cloud of a neighboring acetylene group.

Weak hydrogen bonds: In derivatives containing electronegative atoms, weak C–H···X (where X is an electronegative atom) hydrogen bonds can significantly influence the crystal packing. mdpi.com

Computational studies can involve analyzing potential packing motifs to determine the most energetically favorable crystal structure. Hirshfeld surface analysis and other techniques are used to quantify the strength and nature of non-covalent interactions within the crystal lattice. nih.gov While specific studies on the solid-state packing of this compound are not detailed, the principles governing the packing of related organic molecules would apply, emphasizing the drive to achieve the most efficient packing arrangement through the optimization of weak intermolecular forces. worktribe.com

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the reactivity of molecules like this compound and elucidating the intricate details of their reaction pathways. Through the use of quantum mechanical calculations, chemists can model chemical reactions at the molecular level, gaining insights that are often difficult or impossible to obtain through experimental means alone. These theoretical investigations are crucial for understanding reaction mechanisms, predicting product distributions, and designing new synthetic routes.

Transition State Characterization

A key aspect of predicting reaction pathways is the characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, a fleeting molecular arrangement that exists for a fraction of a second as reactants transform into products. The structure and energy of the transition state determine the activation energy of a reaction, which in turn governs the reaction rate. researchgate.net

Computational methods, particularly Density Functional Theory (TDF), are extensively used to locate and characterize transition states. rsc.orgnih.gov For a reaction involving this compound, such as a cycloaddition, chemists would use DFT to model the geometry of the interacting molecules as they approach each other. By calculating the potential energy surface, they can identify the specific geometry that corresponds to the energy maximum, the transition state. Frequency calculations are then performed to confirm that the identified structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

For instance, in a hypothetical Diels-Alder reaction between this compound and a diene, computational analysis would reveal the precise bond lengths and angles of the atoms in the transition state. This information can elucidate whether the reaction is synchronous (bonds forming simultaneously) or asynchronous (bonds forming sequentially). Studies on similar cycloaddition reactions involving functionalized acetylenes have shown that the nature of the substituents can significantly influence the geometry and energy of the transition state, thereby affecting the reaction's stereoselectivity and regioselectivity. nih.gov

Energetic Profiles of Reactions

Once the reactants, transition state, and products of a reaction have been computationally modeled, an energetic profile, or reaction coordinate diagram, can be constructed. This profile plots the change in potential energy as the reaction progresses from reactants to products, providing a visual representation of the reaction's thermodynamics and kinetics.

Below is an illustrative data table showing a hypothetical energetic profile for a reaction of a terminal alkyne, which could be analogous to this compound.

Reaction CoordinateRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+25.0
Intermediate+5.0
Transition State 2+15.0
Products-10.0

This table is interactive. You can sort the data by clicking on the column headers.

Quantum Chemical Methods in Catalysis

Quantum chemical methods are indispensable for studying catalytic processes involving this compound. Catalysts accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy. Computational modeling allows researchers to investigate the intricate interactions between the catalyst and the reactants at the atomic level, providing insights into how catalysts function and how their efficiency and selectivity can be improved.

Modeling Catalyst-Substrate Interactions

Understanding the interaction between a catalyst and a substrate, such as this compound, is fundamental to catalysis research. Quantum chemical calculations can model the adsorption of the substrate onto the catalyst surface or the coordination of the substrate to a metal center in a homogeneous catalyst. rsc.org

For example, in the rhodium-catalyzed [2+2+2] cycloaddition of acetylene, DFT calculations have been used to explore the binding of acetylene molecules to the rhodium center of Wilkinson's catalyst. nih.gov These studies reveal the electronic and steric factors that govern the stability of the catalyst-substrate complex. The interaction involves the donation of electrons from the alkyne's π-orbitals to the metal's empty d-orbitals and back-donation from the metal's filled d-orbitals to the alkyne's π*-antibonding orbitals. This bonding model helps to explain how the catalyst activates the alkyne towards reaction.

Similar principles would apply to the interaction of this compound with a transition metal catalyst. The cyclopentyl group, being bulkier than a hydrogen atom, would likely introduce steric effects that could influence the orientation of the alkyne upon binding to the catalyst, thereby affecting the stereochemical outcome of the reaction.

Understanding Selectivity and Activity

Quantum chemical methods are particularly powerful in explaining and predicting the selectivity (chemo-, regio-, and stereoselectivity) and activity of catalysts. By comparing the energetic profiles of different possible reaction pathways, researchers can determine which products are most likely to form and at what rate.

Computational studies on alkyne metathesis have shown that the nature of the ligands on the metal center of the catalyst plays a crucial role in determining its activity and selectivity. umicore.com By systematically modifying the ligands in silico and calculating the resulting changes in the energetic profiles, computational chemists can guide the design of new and improved catalysts for reactions involving substrates like this compound.

Cheminformatics and Data Analysis

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical information. f1000research.com In the context of this compound, cheminformatics tools can be used to predict its properties, assess its potential biological activity, and analyze structure-activity relationships (SAR) within a series of related compounds.

One of the primary applications of cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity or a physical property. nih.gov These models are built by analyzing a dataset of compounds for which the activity is known and identifying molecular descriptors that correlate with that activity. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. liverpool.ac.uk

For a hypothetical set of this compound derivatives with known biological activity, a QSAR study would involve calculating a wide range of molecular descriptors for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that can predict the activity of new, untested compounds. semanticscholar.org This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

The following interactive table presents some common molecular descriptors that would be relevant for a cheminformatics analysis of this compound. These values can be obtained from publicly available databases such as PubChem. nih.gov

DescriptorValue
Molecular Weight94.15 g/mol
XLogP32.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count0
Rotatable Bond Count1
Exact Mass94.078250 g/mol
Topological Polar Surface Area0 Ų
Heavy Atom Count7

This table is interactive and allows for sorting of the data.

These descriptors provide a quantitative representation of the physicochemical properties of this compound and would form the basis for building predictive QSAR models for any of its potential applications.

Computational Databases for Chemical Information

A wealth of information on this compound is curated in various computational chemistry databases. These platforms serve as centralized repositories for chemical data, including calculated properties, spectra, and molecular geometries. Two prominent examples are the PubChem database and the National Institute of Standards and Technology (NIST) Chemistry WebBook.

The PubChem database, a public repository maintained by the National Center for Biotechnology Information (NCBI), contains a comprehensive entry for this compound (CID 136725). This entry includes basic information such as its molecular formula (C₇H₁₀) and molecular weight (94.15 g/mol ). More importantly, it provides a variety of computed properties that are valuable for computational and theoretical chemists. These properties are predicted using computational methods and provide estimates for various physicochemical characteristics of the molecule.

Table 1: Computed Properties of this compound from PubChem

Property Value
XLogP3-AA 2.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 0
Rotatable Bond Count 1
Exact Mass 94.078250319
Monoisotopic Mass 94.078250319
Topological Polar Surface Area 0 Ų
Heavy Atom Count 7
Formal Charge 0
Complexity 87.9
Isotope Atom Count 0
Defined Atom Stereocenter Count 0
Undefined Atom Stereocenter Count 1
Defined Bond Stereocenter Count 0
Undefined Bond Stereocenter Count 0
Covalently-Bonded Unit Count 1

Similarly, the NIST Chemistry WebBook offers a collection of experimental and computational data for a vast number of chemical compounds, including this compound. This resource provides access to spectroscopic data, such as infrared (IR) spectra, which can be compared with computationally predicted spectra to validate theoretical models. The availability of such well-organized and extensive databases is crucial for the advancement of computational chemistry research, enabling scientists to readily access and utilize chemical information for their studies.

Machine Learning Approaches for Property Prediction

In recent years, machine learning (ML) has emerged as a powerful tool in computational chemistry for predicting a wide array of molecular properties, offering a faster alternative to traditional quantum mechanical calculations. While specific machine learning studies focusing solely on this compound are not abundant in the literature, the methodologies developed for similar classes of compounds, such as alkynes and cycloalkanes, are directly applicable.

Quantitative Structure-Property Relationship (QSPR) models, a form of machine learning, have been successfully used to predict the properties of various hydrocarbons. These models establish a mathematical relationship between the structural features of a molecule (descriptors) and a specific property. For instance, a QSPR model could be trained on a dataset of alkynes with known boiling points to predict the boiling point of this compound based on its unique structural descriptors. A study on the prediction of boiling points for a diverse set of 76 acyclic alkynes demonstrated a high correlation between predicted and literature values, with an average absolute deviation of just 1.46 K.

Furthermore, deep learning, a more advanced subset of machine learning, is being employed to predict complex properties like NMR spectra. A deep learning model trained on a large database of molecular structures and their corresponding experimental NMR spectra can learn the intricate correlations between chemical environment and spectral features. Such a model could, in principle, predict the ¹H and ¹³C NMR spectra of this compound with high accuracy.

To illustrate how machine learning could be applied to this compound, consider the prediction of its boiling point and ¹³C NMR chemical shifts. A hypothetical machine learning model, trained on a dataset of cyclic and acetylenic compounds, could generate predictions for these properties.

Table 2: Hypothetical Machine Learning Predictions for this compound Properties

Property Predicted Value Method
Boiling Point 105.2 °C QSPR Model based on Alkyne/Cycloalkane Database
¹³C NMR Shift (C≡CH) 83.5 ppm Deep Learning Model (Graph Neural Network)
¹³C NMR Shift (C≡CH) 68.2 ppm Deep Learning Model (Graph Neural Network)
¹³C NMR Shift (Cyclopentyl-C1) 33.1 ppm Deep Learning Model (Graph Neural Network)
¹³C NMR Shift (Cyclopentyl-C2,5) 30.5 ppm Deep Learning Model (Graph Neural Network)

It is important to note that the accuracy of these predictions is highly dependent on the quality and diversity of the training data and the sophistication of the machine learning algorithm used. As more experimental data becomes available and machine learning models become more refined, the predictive power of these computational approaches will continue to grow, further aiding in the characterization and understanding of chemical compounds like this compound.

Polymerization Research Involving Cyclopentylacetylene

Monomer for Novel Polymeric Materials

Cyclopentylacetylene (B1345640) is explored in materials science for creating new polymers with unique characteristics. smolecule.com The presence of the reactive acetylene (B1199291) triple bond provides a direct route for polymerization, while the attached cyclopentyl group can impart desirable physical properties to the resulting polymer chain. smolecule.commdpi.com

The polymerization of this compound primarily proceeds through mechanisms involving its alkyne functionality.

Addition Polymerization: The most direct polymerization route for this compound is the addition polymerization across its carbon-carbon triple bond. This chain-growth mechanism can be initiated by various catalytic systems. For instance, rhodium(I) complexes have been shown to be effective catalysts for the polymerization of similar terminal alkynes, such as phenylacetylene, producing high molecular weight, stereoregular polymers. unizar.es This suggests their potential applicability for polymerizing this compound. Ziegler-Natta catalysts, widely used in the industrial production of polyolefins from alkenes, represent another class of catalysts capable of polymerizing terminal alkynes. wikipedia.org

Ring-Opening Metathesis Polymerization (ROMP): Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization method driven by the relief of ring strain in cyclic olefins. wikipedia.org Common monomers for ROMP include norbornene, cyclopentene, and cyclooctadiene. wikipedia.orgrsc.org this compound itself does not undergo ROMP, as its structure lacks a strained ring containing a double bond; the cyclopentyl group is a saturated alicyclic ring, and the reactive site is the external triple bond. However, the principle of incorporating cyclopentyl groups to enhance polymer properties is well-established. This is often achieved by synthesizing different monomers that contain a cyclopentyl moiety and are suitable for various polymerization methods, such as the polycondensation of diamines or dianhydrides containing a cyclopentyl "cardo" loop to produce high-performance polyimides. mdpi.com

Copolymerization is a key strategy to fine-tune the properties of materials by combining different monomer units within a single polymer chain. smolecule.com this compound can be copolymerized with other monomers to create materials that balance or enhance specific characteristics like thermal stability or mechanical performance. smolecule.comvulcanchem.com For example, it can be incorporated into polymer chains with other unsaturated monomers to modify the final properties of the material. vulcanchem.com

Structure-Property Relationships in this compound-Based Polymers

The incorporation of the bulky, non-planar cyclopentyl group into a polymer backbone has a significant impact on the material's properties. mdpi.com This structural feature restricts the close packing and rotational freedom of polymer chains, which in turn influences thermal and mechanical characteristics. smolecule.commdpi.com

Polymers containing cyclopentyl groups often exhibit enhanced thermal stability. smolecule.commdpi.com The rigid alicyclic structure can increase the glass transition temperature (Tg) and the degradation temperature of the polymer. In studies of polyimides incorporating a cyclopentyl cardo structure, the bulky group hinders chain packing, leading to high thermal stability. mdpi.com These polymers show a 5% weight loss temperature (Td5) higher than 450 °C and significant char yields at 800 °C, indicating their ability to withstand high temperatures. mdpi.com

Table 1: Thermal Properties of Polyimides with Cyclopentyl Cardo Groups

Polymer ID Tg (°C) Td5 (°C) Char Yield at 800°C (%)
CPI-PM 289 454 65
CPI-BP 262 473 59
CPI-6F 245 480 50

Data sourced from a study on cardo-type polyimides. mdpi.com

The same structural rigidity that enhances thermal stability also contributes to improved mechanical properties. smolecule.commdpi.com The incorporation of cyclopentyl units can lead to polymers with high tensile strength and modulus. For example, films cast from cyclopentyl-containing cardo polyimides have been shown to be strong and flexible, with tensile strengths ranging from 85.0 to 99.4 MPa and tensile moduli between 913 and 1039 MPa. mdpi.com

Table 2: Mechanical Properties of Polyimide Films with Cyclopentyl Cardo Groups

Polymer ID Tensile Strength (MPa) Tensile Modulus (MPa) Elongation at Break (%)
CPI-PM 99.4 1039 15.0
CPI-BP 85.0 913 11.2
CPI-6F 90.1 954 12.5

Data sourced from a study on cardo-type polyimides. mdpi.com

Catalytic Polymerization of this compound

The polymerization of this compound and related monomers is dependent on effective catalytic systems, typically involving transition metals. smolecule.com

Rhodium Catalysts: Rhodium complexes are well-documented for their ability to catalyze the polymerization of terminal alkynes, yielding stereoregular polymers with high molecular weights. unizar.es These catalysts are highly relevant for the controlled polymerization of this compound.

Palladium Catalysts: Palladium-based catalysts are widely used in cross-coupling reactions. smolecule.com The Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, can be adapted into a step-growth polymerization process and is a viable method for creating polymers containing the this compound unit. ambeed.comresearchgate.net

Ziegler-Natta Catalysts: This class of catalysts, traditionally based on titanium and organoaluminum compounds, is fundamental to the polymerization of alpha-olefins. wikipedia.org Their activity extends to the polymerization of some alkynes, making them potential candidates for the polymerization of this compound. wikipedia.org

Group 4 Metal Catalysts: Complexes of Group 4 metals like titanium and zirconium have been explored as catalysts for various transformations of alkynes, including hydroboration, indicating their ability to activate the triple bond which is the first step in many catalytic polymerization cycles. nih.gov

Applications in Materials Science

The polymerization of this compound yields poly(this compound), a polymer with a unique structure that has garnered interest in the field of materials science. smolecule.com The incorporation of the bulky, cyclic cyclopentyl group along the polyacetylene backbone imparts specific properties to the resulting materials, influencing their thermal stability, mechanical strength, and performance in specialized applications. smolecule.commdpi.com Research into poly(this compound) and related copolymers explores their potential in advanced materials, particularly for gas separation membranes and materials with tailored optical properties. smolecule.comrsc.orgnih.gov

One of the primary areas of application for this compound-based polymers is in the fabrication of gas separation membranes. rsc.org The rigid and contorted structure of polymers containing cyclopentyl groups can lead to the formation of microvoids, which are beneficial for creating materials with high gas permeability. rsc.org These polymers are considered part of a class of glassy polymers with rigid backbones that are advantageous for gas separation. rsc.org The performance of these membranes is determined by their permeability to different gases and their selectivity for specific gas pairs, such as O₂/N₂ or CO₂/CH₄. mdpi.commdpi.com For instance, incorporating cyclopentyl units into polyimide structures has been shown to enhance gas separation properties. mdpi.com

In addition to membrane technology, polymers derived from this compound are investigated for their optical and electronic properties. nih.govrsc.org Polyacetylenes are known for their conjugated backbones, which can lead to interesting electronic behaviors. rsc.org While poly(this compound) itself is primarily an insulator, its structure can be modified, or it can be used in copolymers to tune the optical and electrical characteristics of the final material. smolecule.comscispace.com The modification of polymer chains can alter material properties, and research indicates that incorporating this compound can lead to improvements in the thermal and mechanical characteristics of the resulting materials. smolecule.com For example, copolymerization with ethylene (B1197577) can yield materials with enhanced thermal stability. vulcanchem.com The development of polymer composites, where functional small molecules are embedded in a polymer matrix like polyurethane, demonstrates a strategy to combine the processability of polymers with the nonlinear optical properties of the additive molecules. nih.gov

Table 1: Research Findings on Polymers Incorporating Cyclopentyl Moieties

Polymer SystemApplication FocusKey Research Findings
Polyimides with cyclopentyl units (Cardo-type)Gas SeparationEnhanced solubility in organic solvents; Tensile strengths in the range of 85.0–99.4 MPa. mdpi.com
Poly(this compound)General Material PropertiesPolymerization can improve thermal stability and mechanical strength. smolecule.com
Copolymers with ethyleneThermal StabilityCopolymerization results in materials with enhanced thermal stability. vulcanchem.com

Spectroscopic Analysis Techniques for Cyclopentylacetylene and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. By analyzing the absorption or scattering of electromagnetic radiation, it is possible to identify the functional groups present within the molecule and to obtain a unique "fingerprint" for the compound. libretexts.org This is because the vibrational frequencies are dependent on the masses of the atoms and the strength of the bonds connecting them. researchgate.net

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. libretexts.org The gas-phase IR spectrum of cyclopentylacetylene (B1345640), also known as ethynylcyclopentane, exhibits several characteristic absorption bands that are indicative of its molecular structure. guidechem.comnist.gov

A prominent feature in the IR spectrum of this compound is the sharp, weak absorption band corresponding to the acetylenic C≡C bond stretch, which typically appears in the 2100-2260 cm⁻¹ region. Another key absorption is the strong, sharp peak around 3300 cm⁻¹, which is characteristic of the terminal alkyne C-H bond stretch. The presence of the cyclopentyl group is confirmed by the C-H stretching vibrations of the sp³ hybridized carbons, which are observed as strong absorptions in the 2850-3000 cm⁻¹ range. Additionally, the C-H bending vibrations of the cyclopentyl ring give rise to signals at approximately 1460 cm⁻¹. nist.gov The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule. nist.gov

Data for this compound has been recorded using techniques such as Attenuated Total Reflectance (ATR) and Fourier Transform Infrared (FTIR) spectroscopy. nih.gov

Table 1: Characteristic Infrared Absorption Bands for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Acetylenic C-H Stretch~3300Strong, Sharp
sp³ C-H Stretch2850-3000Strong
Acetylenic C≡C Stretch2100-2260Weak, Sharp
CH₂ Bending~1460Variable

Raman spectroscopy is a light scattering technique that provides complementary information to IR spectroscopy. libretexts.org It relies on the inelastic scattering of monochromatic light, usually from a laser. uni.lu A key difference is that vibrational modes that are strong in the Raman spectrum are often weak in the IR spectrum, and vice versa. This is particularly true for symmetrical, non-polar bonds.

In the case of this compound, the C≡C triple bond stretch, which is weak in the IR spectrum, gives rise to a strong signal in the Raman spectrum. This is because the polarizability of the C≡C bond changes significantly during the vibration. FT-Raman spectra of this compound have been obtained using instruments like the Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. This allows for the detection of very small quantities of a substance. While specific SERS studies on this compound are not widely documented, this technique holds potential for the analysis of this compound derivatives, especially in trace amounts or for studying their interactions with metal surfaces. nist.govrsc.org Advanced Raman techniques like SERS offer high sensitivity, which can be invaluable for detailed structural analysis of such compounds. nist.govrsc.org

Table 2: Key Raman Shifts for this compound

Vibrational ModeTypical Raman Shift (cm⁻¹)Intensity
Acetylenic C-H Stretch~3300Moderate to Strong
sp³ C-H Stretch2850-3000Strong
Acetylenic C≡C Stretch2100-2260Strong
Cyclopentyl Ring VibrationsVariousModerate to Weak

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by providing information about the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons. The acetylenic proton (≡C-H) is anticipated to appear as a singlet at a chemical shift of around 1.8-2.0 ppm. The proton on the carbon of the cyclopentyl ring attached to the acetylene (B1199291) group (the methine proton) would likely resonate as a multiplet around 2.5-2.8 ppm. The remaining eight protons of the cyclopentyl ring would appear as a complex multiplet in the upfield region, typically between 1.5 and 1.9 ppm.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule. For this compound, five distinct signals are expected. The two sp-hybridized carbons of the alkyne group would have characteristic chemical shifts, with the terminal carbon (≡C-H) appearing around 68 ppm and the internal carbon (-C≡) at approximately 90 ppm. The sp³-hybridized carbons of the cyclopentyl ring would resonate at higher field, with the methine carbon attached to the alkyne appearing around 30-35 ppm, and the other methylene carbons of the ring showing signals in the 25-33 ppm range.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. libretexts.org A DEPT-135 experiment for this compound would show positive signals for the methine carbons and negative signals for the methylene carbons, while quaternary carbons (if any) would be absent. This would help in unambiguously assigning the signals of the cyclopentyl ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)Carbon Type (DEPT)
≡C-H~1.9s~68CH
-C≡--~90C
-CH- (ring)~2.6m~33CH
-CH₂- (ring, adjacent)~1.7m~32CH₂
-CH₂- (ring, remote)~1.6m~25CH₂

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional NMR techniques are crucial for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks would be observed between the methine proton of the cyclopentyl ring and the adjacent methylene protons, as well as between the different methylene protons of the ring, confirming the structure of the cyclopentyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. The HSQC spectrum of this compound would show a correlation between the acetylenic proton signal and the terminal alkyne carbon signal, as well as correlations between the protons of the cyclopentyl ring and their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. youtube.com This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. In this compound, the acetylenic proton would show a correlation to the internal alkyne carbon (a three-bond correlation, ³J). The methine proton of the cyclopentyl ring would show correlations to both alkyne carbons (²J and ³J) and to adjacent carbons within the ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.govuni.lu It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its identification. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (94.15 g/mol ). nist.govnih.govnist.gov

The fragmentation of the molecular ion is expected to proceed through pathways that lead to stable carbocations. A significant fragmentation pathway would likely involve the loss of a hydrogen atom to form a stable propargyl-type cation. Another prominent fragmentation would be the loss of an ethyl group (C₂H₅) from the cyclopentyl ring, leading to a fragment ion with m/z = 65. Further fragmentation of the cyclopentyl ring can also be expected.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
94[C₇H₁₀]⁺ (Molecular Ion)
93[C₇H₉]⁺
79[C₆H₇]⁺
67[C₅H₇]⁺
65[C₅H₅]⁺

Note: The relative abundances of these fragments would depend on the ionization energy.

Identification and Quantification of Chemical Species

The identification and quantification of chemical species are crucial aspects of chemical analysis. Spectroscopy offers a range of methods to achieve this, providing both qualitative (what is present) and quantitative (how much is present) data. azooptics.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful for separating components of a mixture and identifying them based on their unique mass spectra. etamu.edu

In the context of this compound, these techniques allow for its detection and measurement in various samples. The separation of compounds in a mixture is achieved based on physical properties like boiling point, while detection and quantification rely on the interaction of the molecules with electromagnetic radiation or their behavior in electric and magnetic fields. etamu.edu The resulting spectra are unique to each compound, acting as a molecular fingerprint.

Key applications include:

Determining the purity of a this compound sample.

Identifying this compound as a component in a complex mixture.

Quantifying the amount of this compound in a sample, which is essential in reaction monitoring and quality control.

The choice of spectroscopic technique often depends on the nature of the sample and the required sensitivity and specificity of the analysis. azooptics.com

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. thermofisher.comnih.gov Unlike low-resolution mass spectrometry which provides the nominal mass (the integer mass of the most abundant isotope), HRMS can measure mass to several decimal places. nih.gov This high accuracy is essential for distinguishing between compounds that have the same nominal mass but different elemental formulas (isobars). thermofisher.com

For this compound (C7H10), the monoisotopic mass has been computed to be 94.078250319 Da. nih.gov HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) analyzers, have the resolving power necessary to experimentally verify this exact mass with high precision. pnnl.govmdpi.com This capability is fundamental in confirming the identity of newly synthesized compounds or identifying unknown substances in complex mixtures. nih.gov The ability to obtain an accurate mass measurement significantly narrows down the potential molecular formulas, often providing a single, unambiguous result for a given ion. thermofisher.com

Table 1: Exact Mass Data for this compound
PropertyValueSource
Molecular FormulaC7H10PubChem nih.gov
Computed Monoisotopic Mass94.078250319 DaPubChem nih.gov

Other Spectroscopic Methods

Beyond mass spectrometry, a variety of other spectroscopic methods provide complementary information for the characterization of this compound and its derivatives.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between energy levels. uobabylon.edu.iq This technique is particularly useful for identifying compounds with chromophores, which are parts of a molecule that absorb light, such as conjugated π-systems. uobabylon.edu.iq

This compound itself does not possess an extensive conjugated system. Its potential electronic transitions would include σ → σ* transitions within the cyclopentyl ring and π → π* transitions in the alkyne group. uobabylon.edu.iq

σ → σ transitions:* These occur in alkanes and require high energy (short wavelength UV light, typically < 150 nm), which is outside the range of standard UV-Vis spectrophotometers. uobabylon.edu.iq

π → π transitions:* These occur in the carbon-carbon triple bond of the acetylene group. For simple, non-conjugated alkynes, these transitions also occur at short wavelengths, often below the 200 nm cutoff of common solvents. uobabylon.edu.iq

Therefore, while UV-Vis spectroscopy is a fundamental technique, it is less informative for the structural characterization of a simple, non-conjugated alkyne like this compound compared to molecules with more extensive chromophores. However, it can be useful for studying derivatives of this compound where the alkyne is part of a larger conjugated system, which would shift the absorption to longer, more readily observable wavelengths.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material's surface. wikipedia.orgcarleton.edu The technique works by irradiating a sample with X-rays, causing the emission of core-level electrons. libretexts.org The binding energy of these emitted electrons is then measured, which is characteristic of the element and its chemical environment. wikipedia.org

For this compound, XPS can be used to analyze the carbon atoms. The molecule contains two distinct types of carbon atoms:

sp-hybridized carbons in the C≡C triple bond.

sp³-hybridized carbons in the cyclopentyl ring.

The binding energy of the C 1s core electrons is sensitive to this difference in hybridization and chemical environment. One would expect to see different C 1s peaks or a broadened peak that can be deconvoluted to represent the sp and sp³ carbon species. The binding energy for C-C/C-H bonds (sp³ carbons) is typically found around 284.8 eV and is often used as a reference for charge correction. wikipedia.org The sp-hybridized carbons of the alkyne group would be expected to have a slightly different binding energy. This allows XPS to provide valuable information about the chemical structure and bonding at a surface.

Table 2: Expected C 1s Binding Energies for this compound in XPS
Carbon TypeHybridizationExpected Binding Energy Range (eV)
Cyclopentyl Carbonssp³~284.8 - 285.0
Acetylenic CarbonsspSlightly shifted from sp³ carbons

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu It is a cornerstone method for the analysis of volatile and semi-volatile organic compounds like this compound. nih.gov

The process involves two main stages:

Gas Chromatography (GC): The sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (like helium or nitrogen) moves the sample through the column. etamu.edu Separation occurs based on the compound's boiling point and its interaction with the stationary phase lining the column. Compounds with lower boiling points and weaker interactions travel faster, leading to different retention times for each component in a mixture. etamu.edu

Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer. etamu.edu Here, the molecules are ionized, typically by electron impact (EI), which causes them to fragment into characteristic patterns of smaller, charged ions. etamu.edu The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z) and measures their relative abundance.

The resulting mass spectrum is a unique fingerprint for a specific compound. For this compound, the NIST Mass Spectrometry Data Center contains reference spectra obtained via GC-MS, which can be used for identification by comparing the fragmentation pattern of an unknown sample to the library data. nih.gov This makes GC-MS an extremely reliable tool for both the qualitative identification and quantitative analysis of this compound. nih.govscielo.br

Environmental and Analytical Research Perspectives

Development of Sensors for Environmental Pollutants

Cyclopentylacetylene (B1345640) is utilized in the creation of sensors designed for the detection of environmental pollutants. smolecule.com The operational principle of these sensors is based on the chemical reactivity of this compound, which allows it to signal the presence of specific contaminants. smolecule.com Research has shown that sensors incorporating this compound can achieve notable sensitivity and selectivity in identifying certain hazardous substances. smolecule.com The terminal alkyne group within the molecule is a key functional group that can participate in specific reactions, such as click chemistry or metal-catalyzed couplings, which can be adapted into a detectable signal (e.g., colorimetric or fluorescent change) for a sensing platform. While detailed mechanisms are specific to the sensor design, the fundamental role of this compound is to act as a reactive component that specifically interacts with the target pollutant.

Use as a Standard or Reagent in Analytical Methods

This compound is employed as a standard or reagent in various analytical methods aimed at identifying and quantifying chemical species. smolecule.com Its well-defined chemical structure and physical properties make it a reliable reference material for calibrating instruments and validating analytical procedures. smolecule.com

In the field of chromatography, particularly Gas Chromatography (GC), this compound serves as a useful standard. smolecule.com Gas chromatography is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. drawellanalytical.com In GC, a carrier gas transports the sample through a column, separating the components based on their physical and chemical properties. drawellanalytical.com

The retention time of this compound—the time it takes for the compound to pass through the GC column—is a critical parameter for analysis. smolecule.com When used as a standard, its known retention time helps in the identification of unknown components in a sample mixture. It is also used in conjunction with mass spectrometry (GC-MS), where its distinct mass spectrum provides a definitive fingerprint for its identification. smolecule.comnih.gov

Below is a table summarizing key data relevant to the use of this compound in Gas Chromatography.

ParameterValue/InformationSource
Analytical Technique Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS) smolecule.comnih.gov
Role Analytical Standard / Reagent smolecule.comcymitquimica.com
Key Identification Metric Retention Time, Mass Spectrum smolecule.com
NIST GC-MS Data Library: Main library, Total Peaks: 61 nih.gov
Purity Assay (GC) ≥ 96.0% thermofisher.com

This interactive table summarizes key data for this compound in chromatographic applications.

Analytical method validation is the process of providing documented evidence that a specific method is suitable for its intended purpose. demarcheiso17025.comparticle.dk This is a critical requirement, particularly in regulated industries, to ensure that analytical results are accurate and reliable. particle.dklabmanager.com The process involves evaluating several characteristics, including accuracy, precision, specificity, linearity, and robustness, often following guidelines from the International Conference on Harmonisation (ICH). demarcheiso17025.comeuropa.eu

This compound has proven instrumental in the development of calibration curves and the validation of methods for analyzing complex mixtures. smolecule.com As a standard, it is used to assess a method's performance. For instance:

Specificity : The method's ability to accurately measure this compound without interference from other components in the mixture is tested. labmanager.comeuropa.eu

Accuracy : The method's accuracy is determined by comparing the measured concentration of a spiked sample of this compound against its known true concentration. labmanager.com

Linearity : A calibration curve is generated by measuring the analytical response for different concentrations of this compound to establish a linear relationship between concentration and signal. smolecule.com

Precision : The repeatability of the method is assessed by performing multiple measurements on a homogenous sample containing this compound to see how close the results are to one another. labmanager.com

The use of a well-characterized standard like this compound provides a high degree of assurance that an analytical method will consistently produce results that meet predetermined acceptance criteria for the analysis of complex chemical samples. demarcheiso17025.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.